4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
Description
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Properties
CAS No. |
2089651-01-2 |
|---|---|
Molecular Formula |
C13H12ClNO2 |
Molecular Weight |
249.69 g/mol |
IUPAC Name |
4-chloro-1-cyclobutylindole-3-carboxylic acid |
InChI |
InChI=1S/C13H12ClNO2/c14-10-5-2-6-11-12(10)9(13(16)17)7-15(11)8-3-1-4-8/h2,5-8H,1,3-4H2,(H,16,17) |
InChI Key |
ILISCCYFYQLSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Properties, Synthesis, and Application of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
Executive Summary
As a Senior Application Scientist, I present this technical whitepaper to detail the chemical properties, synthetic methodology, and pharmacological utility of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid . This compound serves as a high-value, advanced building block in medicinal chemistry. Characterized by its conformationally restricted N-alkyl substitution and C4-halogenation, it is specifically engineered to serve as a precursor for indole-3-carboxamides—a privileged scaffold frequently utilized in the development of G-protein coupled receptor (GPCR) modulators, including cannabinoid (CB1/CB2) receptor agonists and CRTH2 antagonists.
Chemical Identity & Physicochemical Profile
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in downstream synthetic steps, particularly regarding solubility and steric hindrance during amide coupling.
| Property | Value |
| Chemical Name | 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid |
| CAS Registry Number | 2089651-01-2 |
| Molecular Formula | C13H12ClNO2 |
| Molecular Weight | 249.69 g/mol |
| Core Scaffold | Indole |
| Key Functional Groups | N1-Cyclobutyl, C4-Chloro, C3-Carboxylic Acid |
Data supported by commercial chemical registries 12.
Structural Rationale in Drug Design
The specific functionalization of this indole core is not arbitrary; it is a calculated exercise in structure-activity relationship (SAR) optimization.
-
N1-Cyclobutyl Substitution: The cyclobutyl ring provides a conformationally restricted, lipophilic anchor. Unlike linear alkyl chains (e.g., n-pentyl) which are highly flexible and prone to rapid cytochrome P450-mediated terminal oxidation, the cyclobutyl group offers a defined spatial trajectory. This enhances metabolic stability while maintaining the lipophilicity required for cellular membrane permeation.
-
C4-Chloro Substitution: Halogenation at the 4-position serves a dual purpose. Sterically, it restricts the rotational freedom of any bulky substituents subsequently attached to the C3 position. Electronically, the inductive electron-withdrawing effect of the chlorine atom modulates the pKa of the adjacent C3-carboxylic acid, while also providing a vector for potential halogen bonding with target protein backbones.
-
C3-Carboxylic Acid: This moiety acts as the primary synthetic handle. It is primed for activation and subsequent amide coupling reactions, forming the basis for diverse pharmacophores.
Step-by-Step Synthetic Methodology
To ensure a self-validating and reproducible system, the synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is executed in two primary phases: N-alkylation followed by C3-carboxylation via a haloform-type cleavage.
Phase 1: N-Alkylation of 4-Chloroindole
-
Step 1: Charge a dry, argon-flushed reaction vessel with 4-chloro-1H-indole (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Step 2: Cool the solution to 0°C and slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H (pKa ~16.2), generating a highly reactive indolide anion. DMF is utilized as a polar aprotic solvent to optimally solvate the sodium cation, leaving the indolide "naked" and highly nucleophilic.
-
-
Step 3: Add bromocyclobutane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.
-
Step 4: Quench with saturated aqueous NH4Cl, extract with ethyl acetate, and concentrate to yield the intermediate, 4-chloro-1-cyclobutyl-1H-indole.
Phase 2: C3-Carboxylation via Trichloroacetylation
-
Step 1: Dissolve the intermediate (1.0 eq) in anhydrous dichloromethane (DCM) and add pyridine (1.5 eq).
-
Step 2: Cool to 0°C and add trichloroacetyl chloride (1.2 eq) dropwise.
-
Causality: Direct carboxylation of indoles with CO2 is thermodynamically unfavorable. Trichloroacetyl chloride, however, is highly electrophilic and selectively undergoes a Friedel-Crafts-type acylation at the electron-rich C3 position of the indole ring.
-
-
Step 3: Stir for 4 hours, then concentrate the mixture to isolate the 3-trichloroacetyl intermediate.
-
Step 4: Dissolve the intermediate in a mixture of THF and methanol. Add 2M aqueous NaOH (3.0 eq) and heat to 60°C for 6 hours.
-
Causality: The highly electron-withdrawing trichloromethyl group makes the adjacent carbonyl carbon exceptionally susceptible to nucleophilic attack by hydroxide. This leads to a haloform cleavage, releasing chloroform and yielding the desired carboxylate salt.
-
-
Step 5: Acidify the aqueous layer to pH 2 with 1M HCl to precipitate the final product. Filter, wash with cold water, and dry under vacuum.
Experimental Workflows & Visualization
Synthetic workflow for 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid.
Analytical Validation & Quality Control
To ensure the structural integrity of the synthesized compound, the protocol must be self-validating through rigorous analytical characterization:
-
1H NMR (400 MHz, DMSO-d6): The success of the N-alkylation is confirmed by the absence of the broad indole N-H peak (~11.5 ppm) and the appearance of a diagnostic cyclobutyl methine proton. This proton appears as a distinct multiplet around 5.0–5.3 ppm, significantly deshielded by the adjacent indole nitrogen. The C2-H proton will appear as a sharp singlet around 8.2 ppm, shifted downfield by the newly installed C3-carboxylic acid.
-
LC-MS (ESI): Electrospray ionization mass spectrometry will validate the molecular weight of 249.69 g/mol 2. In negative ion mode, the spectrum must display the
pseudomolecular ions at m/z 248.0 (accounting for the isotope) and m/z 250.0 (for the isotope) in a characteristic 3:1 ratio, confirming both the mass and the presence of the chlorine atom.
Downstream Pharmacological Applications
Once validated, 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is typically subjected to amide coupling (utilizing coupling reagents like HATU or EDC/HOBt alongside a tertiary amine base like DIPEA) with various aliphatic or aromatic amines. The resulting indole-3-carboxamides are highly potent modulators of GPCRs.
For instance, when targeting the CB2 receptor (a key target for non-psychoactive inflammatory pain management), the indole derivative binds to the transmembrane helices, stabilizing the active conformation of the receptor and triggering the
Pharmacological signaling pathway modulated by indole-3-carboxamide derivatives.
References
Sources
Technical Guide: Structure-Activity Relationship (SAR) of 4-Chloroindole-3-Carboxylic Acid Derivatives
The following technical guide details the Structure-Activity Relationship (SAR) of 4-chloroindole-3-carboxylic acid derivatives, synthesizing their roles in plant chemical biology and modern medicinal chemistry.
Executive Summary
The 4-chloroindole-3-carboxylic acid scaffold—and its homologues (acetic and propionic acid derivatives)—represents a privileged structure in both plant physiology and human pharmacology. While the parent indole-3-carboxylic acid is often metabolically labile, the introduction of a chlorine atom at the C4 position induces a profound "4-Chloro Effect." This substitution sterically locks the indole conformation, blocks metabolic hydroxylation, and enhances lipophilicity (
This guide dissects the SAR of this chemotype, moving from its natural potency as a "super-auxin" to its synthetic application as a GPR17 agonist for neuroregenerative therapy.
Chemical Space & The "4-Chloro Effect"
The 4-position of the indole ring is sterically unique. Unlike the 5- and 6-positions, which are solvent-exposed in many binding pockets, the 4-position sits in the "bay region" near the C3 side chain.
Core Scaffold Analysis[1]
-
C4-Chlorine: The critical pharmacophore. It fills hydrophobic clefts (e.g., in TIR1 or GPR17) that are too large for a hydrogen atom but too small for a methyl group. It also electronically deactivates the indole ring, reducing oxidation potential.
-
C3-Carboxyl Moiety: The primary anchor. In most bioactive derivatives, this is not a direct carboxyl attachment but a homologue (acetic or propionic acid) allowing rotational freedom for ionic bonding (salt bridge formation).
-
N1-H: Essential for hydrogen bonding (H-bond donor). Alkylation at N1 typically abolishes activity in this specific series.
Visualization: The SAR Landscape
Figure 1: SAR map illustrating the functional roles of specific positions on the 4-chloroindole scaffold.
Case Study A: The "Super-Auxin" (Plant Chemical Biology)
Molecule: 4-Chloroindole-3-acetic acid (4-Cl-IAA) Target: TIR1 Ubiquitin Ligase Complex Mechanism: Molecular Glue
In botany, 4-Cl-IAA is a naturally occurring hormone in legumes (Pisum sativum). It is significantly more potent than the ubiquitous Indole-3-acetic acid (IAA).
SAR Insights[1][2]
-
Potency: 4-Cl-IAA exhibits 10–100x higher activity than IAA in straight-growth bioassays.
-
Receptor Fit: The chlorine atom occupies a specific hydrophobic niche in the TIR1 receptor pocket, stabilizing the complex and preventing early dissociation.
-
Metabolism: The 4-Cl group prevents peroxidase-mediated oxidation, leading to a longer half-life in tissue.
Comparative Activity Data:
| Compound | Substitution | Relative Potency (Avena Test) | Metabolic Stability |
|---|---|---|---|
| IAA | H | 1.0 (Baseline) | Low (Rapid Oxidation) |
| 4-Cl-IAA | 4-Cl | 10.0 - 100.0 | High |
| 6-Cl-IAA | 6-Cl | 0.8 | Moderate |
| 5-Cl-IAA | 5-Cl | 0.1 | Moderate |
Case Study B: GPR17 Agonists (Medicinal Chemistry)
Molecule: MDL29,951 (3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid) Target: GPR17 (Orphan GPCR) Application: Myelin repair (Multiple Sclerosis), Neuroregeneration.[1]
While 4-Cl-IAA is a plant hormone, the 4,6-dichloro motif, combined with a C2-carboxylic acid, creates a potent agonist for the human GPR17 receptor.
SAR Insights[1][2]
-
4,6-Dichloro Substitution: Both chlorines are required for nanomolar potency. The 4-Cl provides the primary hydrophobic anchor, while the 6-Cl optimizes the fit in the GPR17 orthosteric pocket.
-
C2-Carboxylic Acid: Unlike the auxin series (where C2 is unsubstituted), GPR17 activity requires an acidic group at C2. This likely interacts with a specific arginine or lysine residue in the GPCR transmembrane bundle.
-
C3-Propionic Acid: The extension from acetic (1 carbon) to propionic (2 carbons) is crucial for reaching the secondary binding site.
GPR17 Activity Profile:
| Compound | Structure | EC50 (GPR17 Ca2+ Flux) |
|---|---|---|
| MDL29,951 | 2-COOH, 3-Propionic, 4,6-diCl | ~20 nM |
| Analogue A | 2-H, 3-Propionic, 4,6-diCl | > 10,000 nM (Inactive) |
| Analogue B | 2-COOH, 3-Propionic, 4-H | > 1,000 nM (Weak) |
Synthesis & Experimental Protocols
Synthesis of 4-chloroindoles is historically challenging due to the poor regioselectivity of electrophilic aromatic substitution on the indole ring. Two primary routes are established.
Route A: The Nitrotoluene Approach (For 4-Cl-IAA)
This route is preferred for accessing the 4-chloroindole core from commercially available precursors.
-
Precursor: 2-Chloro-6-nitrotoluene.
-
Enamine Formation: Reaction with DMF-DMA to form the enamine.
-
Reductive Cyclization: Hydrogenation (Pd/C) or chemical reduction (Fe/AcOH) closes the ring to yield 4-chloroindole.
-
Side Chain Installation: Reaction with oxalyl chloride followed by hydrolysis/reduction (for acetic acid) or direct alkylation.
Route B: Japp-Klingemann Condensation (For MDL29,951)
This route is ideal for 2-carboxy derivatives.
Workflow Diagram:
Figure 2: Synthetic pathway for GPR17 agonists via Japp-Klingemann condensation.
Protocol: Synthesis of MDL29,951 (Optimized)
-
Diazotization: Dissolve 3,5-dichloroaniline (10 mmol) in 6M HCl (20 mL). Cool to 0°C. Add NaNO2 (11 mmol) dropwise. Stir for 30 min.
-
Condensation: Add the diazonium salt solution to a cold solution of ethyl 2-oxocyclopentanecarboxylate (10 mmol) in EtOH/KOH. Adjust pH to 5-6. The hydrazone precipitates.
-
Cyclization: Reflux the hydrazone in formic acid or H2SO4/AcOH for 2 hours.
-
Workup: Pour into ice water. Filter the precipitate.[2] Recrystallize from Ethanol/Water.
-
Validation: 1H NMR (DMSO-d6) should show lack of C2-H and presence of propionic side chain multiplets.
References
-
Synthesis and Biological Activities of 4-Chloroindole-3-acetic Acid and Its Esters. Bioscience, Biotechnology, and Biochemistry.
-
Improved synthesis of 4-/6-substituted 2-carboxy-1H-indole-3-propionic acid derivatives and structure-activity relationships as GPR17 agonists. MedChemComm.
-
Discovery of Novel and Selective GPR17 Antagonists. bioRxiv.
-
Biosynthesis of the halogenated auxin, 4-chloroindole-3-acetic acid. Plant Physiology.
-
MDL-29951, GPR17 agonist. Tribioscience Product Data.
Sources
Binding Affinity Profiles of 4-Substituted Indole-3-Carboxylic Acids: A Comprehensive Technical Guide
Executive Summary
Indole-3-carboxylic acid (I3CA) and its derivatives represent a highly privileged scaffold in modern medicinal chemistry and agrochemical development. While the indole core provides a robust framework for π-π stacking and hydrophobic interactions, functionalization at the C4 position introduces profound steric and electronic effects that dictate target selectivity. This whitepaper provides an in-depth analysis of the binding affinity profiles of 4-substituted I3CA derivatives across diverse pharmacological targets, including monoamine receptors (5-HT, Dopamine), bacterial enzymes (DNA Gyrase), and plant hormone receptors (TIR1).
The Causality of C4-Substitution: Steric and Electronic Tuning
As a Senior Application Scientist, understanding the why behind a molecule's behavior is as critical as knowing the what. The C4 position of the indole ring is uniquely situated adjacent to the C3-carboxylate group.
Substituting the C4 position (e.g., with -F, -Cl, -CH3, or -NH2) forces the C3-carboxylic acid, amide, or ester out of coplanarity with the indole π-system due to steric clash. This conformational locking is a deliberate design choice: it pre-organizes the ligand into its bioactive conformation, drastically reducing the entropic penalty (
Target-Specific Binding Affinity Profiles
Serotonin (5-HT) and Dopamine Receptors
I3CA derivatives are classic modulators of central nervous system (CNS) receptors. The introduction of specific bulky or electronegative groups at the C4/C6 positions yields extreme selectivity.
-
5-HT2C Antagonism: A series of 1H-indole-3-carboxylic acid pyridine-3-ylamides demonstrated exceptional affinity for the 5-HT2C receptor. Specifically, compound 15k (featuring a chloro-substituted pyridine moiety) exhibited an
of 0.5 nM with a staggering >2000-fold selectivity over 5-HT1A, 5-HT2A, and dopamine D2-D4 receptors[1]. -
Dopamine D3 Selectivity: Substituted 1H-indolyl carboxylic acid amides linked to N-(2-fluoroethoxy)piperazine groups show remarkable D3 receptor affinity. Compounds 14a and 14b displayed
values of 0.18 nM and 0.4 nM, respectively, achieving up to 87-fold selectivity for D3 over D2 receptors[2].
Antimicrobial Targets: DNA Gyrase & Lanosterol-14-α Demethylase
Recent innovations have conjugated I3CA with short dipeptide motifs to target bacterial and fungal replication machinery. Molecular docking and empirical binding studies reveal that these conjugates form robust intermolecular interaction networks. The indole benzene moiety engages in critical π–π stacking with DNA nucleotide adenine, while the peptide backbone forms hydrogen bonds with Lys441 and Asp461 in the DNA gyrase binding pocket[3].
Agrochemical Targets: TIR1 Auxin Receptors
Beyond human therapeutics, α-substituted indole-3-carboxylic acid derivatives act as potent Transport Inhibitor Response 1 (TIR1) antagonists. Assays demonstrate that specific lipophilic substitutions yield up to 96% inhibitory rates on the root and shoot development of both dicotyledonous and monocotyledonous weeds, validating their use as next-generation auxinic herbicides[4].
Pharmacokinetics: Human Serum Albumin (HSA) Binding
For systemic drugs, plasma protein binding dictates the free-drug concentration. High-performance affinity chromatography (HPAC) studies show that indole-3-carboxylic acid binds selectively to Sudlow site II on HSA. The binding fits a single major binding site model (
Quantitative Data Summaries
To facilitate rapid comparison, the binding affinities and inhibitory efficacies of key I3CA derivatives are summarized below.
Table 1: Binding Affinities of I3CA Derivatives at CNS Receptors
| Compound Class | Target Receptor | Key Structural Feature | Affinity ( | Selectivity Ratio |
| Pyridine-3-ylamides | 5-HT2C | 6-(2-chloro-pyridin-3-yloxy) | 0.5 nM | >2000x (vs 5-HT1A/2A) |
| Indolyl carboxamides | Dopamine D3 | N-(2-fluoroethoxy)piperazine | 0.18 nM | 87x (vs D2) |
| Indolyl carboxamides | Dopamine D3 | N-(2-methoxyphenyl)piperazine | 0.40 nM | 60x (vs D2) |
Table 2: Antimicrobial & Herbicidal Efficacy of I3CA Derivatives
| Derivative Type | Target Organism / Enzyme | Assay Type | Efficacy / Inhibition |
| I3CA-Dipeptide Conjugate | E. coli / DNA Gyrase | MIC | High (Comparable to Ciprofloxacin) |
| I3CA-Dipeptide Conjugate | C. albicans / Lanosterol Demethylase | MIC | High (Comparable to Fluconazole) |
| α-substituted I3CA | B. napus (TIR1 Receptor) | Root Inhibition | 96% Inhibition |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory quality control checkpoints.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of I3CA-Dipeptide Conjugates
Causality Focus: We utilize 2-Chlorotrityl chloride (2-CTC) resin rather than standard Wang resin. 2-CTC's extreme steric bulk prevents the intramolecular attack of the free amine on the ester linkage, entirely eliminating diketopiperazine (DKP) side-product formation during dipeptide synthesis. HBTU/HOBt is selected as the coupling system because HOBt suppresses the racemization of chiral amino acid centers during the activation of the sterically hindered I3CA carboxyl group[3].
Step-by-Step Methodology:
-
Resin Swelling: Swell 2-CTC resin in anhydrous dichloromethane (DCM) for 30 minutes to maximize pore accessibility.
-
First Amino Acid Loading: Load the Fmoc-protected amino acid using N,N-Diisopropylethylamine (DIPEA) in DCM. Cap unreacted resin sites with methanol to prevent truncated sequences.
-
Fmoc Deprotection (QC Checkpoint): Treat with 20% piperidine in DMF for 15 minutes. Self-Validation: Perform a Kaiser test. A deep blue color confirms the presence of primary free amines.
-
Amino Acid & I3CA Coupling: Activate the subsequent amino acid (or the 4-substituted I3CA) with HBTU (3 eq), HOBt (3 eq), and DIPEA (6 eq) in DMF. React for 2 hours. Self-Validation: A negative (yellow) Kaiser test confirms complete coupling.
-
Global Cleavage: Cleave the conjugate from the resin using a cocktail of TFA/TIS/H2O (80:10:10) for 3 hours at room temperature.
-
Precipitation: Precipitate the final I3CA-dipeptide in cold diisopropyl ether (DIPE) and lyophilize.
Protocol 2: High-Throughput Radioligand Competition Binding Assay
Causality Focus: Direct saturation binding requires radiolabeling every novel compound, which is cost-prohibitive. Instead, we use a competition assay, displacing a known tritiated ligand. Polyethylenimine (PEI) treatment of the glass fiber filters is mandatory; PEI provides a net positive charge that neutralizes the negative charge of the glass, drastically reducing non-specific binding of lipophilic I3CA derivatives.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor (e.g., D3 or 5-HT2C) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g and resuspend the pellet.
-
Incubation: In a 96-well plate, combine 50 µL of the radioligand (e.g.,
-spiperone for D3), 50 µL of the 4-substituted I3CA test compound (serial dilutions from to M), and 100 µL of membrane suspension. Incubate at 25°C for 60 minutes to reach equilibrium. -
Filtration (QC Checkpoint): Rapidly filter the assay mixture through GF/B filters pre-soaked in 0.3% PEI using a vacuum manifold. Wash three times with ice-cold buffer to halt kinetics and remove unbound ligand.
-
Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter.
-
Data Analysis: Calculate
via non-linear regression. Self-Validation: Convert to using the Cheng-Prusoff equation ( ). The assay is only valid if the Hill slope ( ) is approximately 1.0, indicating single-site competitive binding.
Data Visualizations
Caption: Mechanism of action for 4-substituted I3CA derivatives at target monoamine receptors.
Caption: Self-validating Solid-Phase Peptide Synthesis (SPPS) workflow for I3CA conjugates.
References
-
A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. RSC Advances.5
-
Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin. UNL Institutional Repository.6
-
Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagonists. ChEMBL - EMBL-EBI.1
-
Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands. PubMed Central (PMC).2
-
Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science.4
Sources
- 1. Document: Synthesis and structure-activity relationship of 1H-indole-3-carboxylic acid pyridine-3-ylamides: a novel series of 5-HT2C receptor antagon... - ChEMBL [ebi.ac.uk]
- 2. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 5. A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. digitalcommons.unl.edu [digitalcommons.unl.edu]
Physicochemical Stability and Degradation Kinetics of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Executive Summary
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid (CAS: 2089651-01-2) is a highly specialized synthetic intermediate and building block utilized in advanced medicinal chemistry and drug discovery. Because the indole-3-carboxylic acid pharmacophore is intrinsically metastable, understanding its physicochemical boundaries is critical for successful formulation, storage, and downstream synthesis.
This whitepaper provides an in-depth analysis of the compound's structural vulnerabilities, specifically focusing on its primary degradation vector: protodecarboxylation . By profiling the steric and electronic influences of the 4-chloro and 1-cyclobutyl substituents, we establish validated, self-correcting analytical protocols to quantify its stability across thermal, solvolytic, and photochemical stress conditions.
Molecular Architecture & Predictive Physicochemistry
The stability profile of this molecule is dictated by the interplay of three structural features:
-
The Indole-3-carboxylic Acid Core: The C3 position of the indole ring is highly nucleophilic. Carboxylic acids at this position are prone to cleavage because the electron-rich indole nitrogen can stabilize the intermediate formed during the loss of CO
[1]. The baseline pKa of an unsubstituted indole-3-carboxylic acid is approximately 3.5–3.9[2]. -
The 4-Chloro Substituent: Chlorine acts as an electron-withdrawing group via induction (-I effect), which slightly lowers the pKa of the carboxylic acid. More importantly, its peri-position relative to the C3-carboxyl group introduces severe steric strain. This steric clash forces the carboxylate group out of coplanarity with the indole
-system, destabilizing the ground state and lowering the activation energy required for C-C bond cleavage. -
The 1-Cyclobutyl Group: In unsubstituted indoles, the N-H proton can be abstracted under basic conditions (pKa ~21 in DMSO)[3]. The bulky 1-cyclobutyl group permanently locks the N1 position, preventing N-deprotonation and significantly increasing the molecule's lipophilicity (LogP).
Table 1: Predictive Physicochemical Properties
| Property | Value | Analytical Implication |
| Molecular Weight | 249.69 g/mol | Standard MS detection (ESI+ / ESI-). |
| Predicted pKa | ~3.4 - 3.7 | Molecule is fully ionized at physiological pH (7.4), enhancing aqueous solubility but altering partition coefficients. |
| Predicted LogP | 4.1 - 4.5 | Highly lipophilic; requires high organic modifier ratios in reverse-phase HPLC. |
| H-Bond Donors/Acceptors | 1 / 2 | Limits complexation; primarily interacts via the carboxylate moiety. |
The Primary Instability Vector: Protodecarboxylation
Mechanistic Causality
The most critical degradation pathway for 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is acid-catalyzed thermal decarboxylation (protodecarboxylation). This is not a simple thermal elimination; it is an electrophilic aromatic substitution where a proton acts as the electrophile.
When exposed to acidic media or elevated temperatures, the C3 position is protonated, forming a transient indoleninium intermediate . Hammett studies on similar indole-3-carboxylic acids yield negative
Figure 1: Protodecarboxylation pathway of the indole-3-carboxylic acid core.
Table 2: Estimated pH-Dependent Degradation Kinetics (Thermal Stress at 60°C)
| Medium | pH | Primary Degradation Pathway | Estimated Half-Life ( |
| 0.1 N HCl | 1.0 | Rapid Protodecarboxylation | < 2 hours |
| Acetate Buffer | 4.0 | Moderate Protodecarboxylation | ~ 12 - 18 hours |
| Phosphate Buffer | 7.4 | Stable (Anionic form resists protonation) | > 72 hours |
| 0.1 N NaOH | 13.0 | Base-catalyzed degradation (Negligible) | > 100 hours |
Validated Analytical Methodologies
To ensure scientific integrity, stability protocols must be self-validating. The following methodologies are designed with built-in quenching mechanisms and orthogonal controls to prevent artifactual degradation during analysis.
Protocol A: Forced Thermal Degradation and Kinetic Tracking
Objective: Quantify the first-order rate constant (
-
Sample Preparation: Dissolve 10 mg of the API in 10 mL of anhydrous DMSO to create a 1 mg/mL stock. Causality: DMSO ensures complete dissolution of this highly lipophilic compound without introducing protic interference.
-
Buffer Aliquoting: Dilute the stock 1:10 into 50 mM sodium phosphate buffers adjusted to pH 2.0, 4.0, and 7.4, achieving a final concentration of 100 µg/mL.
-
Thermal Incubation: Place sealed, headspace-minimized amber glass vials in thermostatic water baths at 60°C, 70°C, and 80°C. Causality: Minimizing headspace prevents the escape of volatile degradants and maintains system pressure.
-
Quenched Sampling (Critical Step): Withdraw 100 µL aliquots at
= 0, 1, 2, 4, 8, and 24 hours. Immediately transfer into a pre-chilled HPLC vial (4°C) containing 100 µL of cold acetonitrile. Causality: The cold acetonitrile drops the temperature instantly and precipitates buffer salts, halting the decarboxylation reaction to ensure the kinetic snapshot is perfectly preserved. -
HPLC-UV Analysis:
-
Column: C18 Reverse-phase (e.g., 4.6 x 50 mm, 1.8 µm).
-
Mobile Phase: (A) 0.1% Trifluoroacetic acid (TFA) in Water; (B) 0.1% TFA in Acetonitrile. Causality: 0.1% TFA keeps the carboxylic acid fully protonated during the run, preventing peak tailing and ensuring sharp resolution from the decarboxylated product.
-
Gradient: 10% to 90% B over 5 minutes. Detection at 254 nm.
-
-
Data Processing: Plot
vs. Time. The slope yields the rate constant .
Protocol B: Photostability Testing (ICH Q1B Compliant)
Objective: Assess susceptibility to photo-oxidation and radical-induced ring cleavage.
-
Solid-State Preparation: Spread 5 mg of the compound evenly across a watch glass to a thickness of < 3 mm. Prepare an identical sample wrapped securely in aluminum foil (Dark Control).
-
Solution Preparation: Prepare a 50 µg/mL solution in 50:50 Methanol:Water in clear quartz vials. Prepare a foil-wrapped Dark Control. Causality: Quartz is transparent to UV light, unlike standard borosilicate glass, ensuring full spectrum exposure.
-
Irradiation: Expose samples in a calibrated photostability chamber to a cool white fluorescent lamp (
1.2 million lux hours) and a near-UV fluorescent lamp ( 200 Watt hours/m ). -
Orthogonal Analysis: Reconstitute solid samples in methanol. Analyze via LC-MS. Causality: Look for +16 Da mass shifts, which indicate the formation of oxindole derivatives (oxidation at C2), a common photochemical degradation route for indoles.
Conclusion & Handling Recommendations
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is a structurally rigid but chemically reactive intermediate. Its primary vulnerability is the C3-carboxyl bond, which is destabilized by the peri-steric clash from the 4-chloro group and is highly susceptible to acid-catalyzed protodecarboxylation.
Formulation and Storage Guidelines:
-
Temperature: Store strictly at 2-8°C (refrigerated) or -20°C for long-term archiving to arrest thermal decarboxylation.
-
Environment: Store in a desiccated environment. Ambient moisture can create localized acidic microenvironments on the powder surface, initiating slow-onset degradation.
-
Light: Protect from light using amber vials or foil wrapping to prevent C2-photo-oxidation.
-
Solution Handling: When preparing solutions for assays, avoid low-pH buffers unless immediately analyzing. If pH adjustment is necessary, maintain the solution
pH 7.0 where the stable carboxylate anion predominates.
References
- National Center for Biotechnology Information (NCBI).
- Gold(III)
- PubMed Central (PMC) - NIH.
- ChemRxiv.
Sources
Predicted Metabolic Pathways and Profiling Strategies for 4-Chloro-1-cyclobutyl Indole Scaffolds
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
The 4-chloro-1-cyclobutyl indole scaffold represents a highly lipophilic, electron-rich heteroaromatic system frequently encountered in the design of novel central nervous system (CNS) agents and synthetic cannabinoid receptor agonists. Understanding the metabolic fate of this specific substructure is critical for predicting pharmacokinetic (PK) profiles, mitigating drug-drug interactions (DDIs), and preventing the formation of reactive or toxic metabolites.
This technical guide dissects the mechanistic vulnerabilities of the 4-chloro-1-cyclobutyl indole scaffold, maps its predicted Phase I and Phase II metabolic pathways, and provides a self-validating experimental framework for in vitro microsomal profiling.
Structural Analysis & Metabolic Causality
To accurately predict the metabolic fate of a molecule, we must analyze the electronic and steric environment of its substructures. Cytochrome P450 (CYP450) enzymes act as electrophilic oxidants; therefore, the electron density of the substrate dictates the regioselectivity of oxidation[1].
-
The Indole Core & The Halogen Effect: Unsubstituted indoles are classic substrates for CYP-mediated aromatic hydroxylation, typically at the enamine-like C-2 and C-3 positions. However, the presence of the 4-chloro substituent fundamentally alters this reactivity. Chlorine exerts a strong negative inductive effect (-I), pulling electron density away from the
-system. This deactivates the adjacent C-3 and C-5 positions toward the electrophilic iron-oxo (Compound I) species of CYP450s. Consequently, oxidative metabolism is sterically and electronically redirected toward the C-6 and C-7 positions. -
The 1-Cyclobutyl Ring: Cycloalkyl groups attached to basic nitrogens are prime targets for aliphatic hydroxylation. The cyclobutyl ring possesses significant angle strain. CYP-mediated hydrogen atom abstraction (HAT) at the aliphatic carbons (especially the less sterically hindered 3-position of the ring) is thermodynamically favored. Furthermore, cycloalkylamines are known to undergo complex metabolic pathways, including ring expansion or mechanism-based inactivation of CYP enzymes via aminium radical intermediates[2].
-
N-Dealkylation Vulnerability: The cleavage of the N-C bond between the indole nitrogen and the cyclobutyl ring is a primary clearance mechanism. This reaction is predominantly driven by CYP3A4, which abstracts a hydrogen from the
-carbon to form an unstable hemiaminal that spontaneously collapses.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
Predicted Phase I and Phase II Metabolic Pathways
Based on the structural causality outlined above, the scaffold is predicted to undergo three primary Phase I transformations, followed by Phase II conjugation.
-
N-Dealkylation (CYP3A4): Oxidation at the
-carbon of the cyclobutyl ring leads to the loss of the cycloalkyl group, yielding 4-chloro-1H-indole and cyclobutanone. -
Aliphatic Hydroxylation (CYP3A4 / CYP2D6): Hydroxylation occurs primarily at the 3-position of the cyclobutyl ring, yielding 1-(3-hydroxycyclobutyl)-4-chloroindole .
-
Aromatic Hydroxylation (CYP1A2 / CYP2C9): Oxidation of the deactivated indole core occurs at the distal C-6 or C-7 positions, yielding 6-hydroxy- or 7-hydroxy-4-chloro-1-cyclobutyl indole .
-
Glucuronidation (UGTs): The resulting hydroxylated metabolites (both aliphatic and aromatic) serve as substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming highly water-soluble O-glucuronide conjugates for renal excretion.
Figure 1: Predicted Phase I and Phase II metabolic pathways for the 4-chloro-1-cyclobutyl indole.
Quantitative Data: Predicted MS/MS Parameters
To facilitate LC-HRMS/MS (Liquid Chromatography-High Resolution Tandem Mass Spectrometry) identification, Table 1 summarizes the predicted exact masses and diagnostic fragmentation patterns for the parent scaffold and its primary metabolites.
Table 1: Predicted Mass Spectrometry Parameters (Positive Ion Mode)
| Compound / Metabolite | Transformation | Primary Enzyme | Predicted m/z [M+H]⁺ | Diagnostic MS/MS Fragments (m/z) |
| Parent Scaffold | None | N/A | 206.07 / 208.07 | 152.02 (Loss of cyclobutyl), 117.05 |
| Metabolite 1 (M1) | N-Dealkylation | CYP3A4 | 152.02 / 154.02 | 117.05 (Loss of Cl) |
| Metabolite 2 (M2) | Aliphatic Hydroxylation | CYP3A4, CYP2D6 | 222.07 / 224.07 | 152.02 (Intact 4-chloroindole core) |
| Metabolite 3 (M3) | Aromatic Hydroxylation | CYP1A2, CYP2C9 | 222.07 / 224.07 | 168.02 (Hydroxylated indole core) |
| Metabolite 4 (M4) | Glucuronidation of M2/M3 | UGTs | 398.10 / 400.10 | 222.07 (Loss of glucuronic acid, -176 Da) |
(Note: The dual m/z values represent the characteristic 3:1 isotopic ratio of the ³⁵Cl and ³⁷Cl isotopes, which is highly diagnostic for identifying chlorine-retaining metabolites).
Experimental Protocol: Self-Validating HLM Profiling
To empirically validate these predictions, a Human Liver Microsome (HLM) stability and metabolite identification assay must be executed. The following protocol is designed as a self-validating system , ensuring that artifactual degradation is mathematically and chemically isolated from true enzymatic turnover.
Causality-Driven Assay Design
-
Substrate Concentration (1 µM): Chosen specifically to remain well below the anticipated Michaelis constant (
) of major CYP isoforms. This ensures the reaction operates under first-order kinetics, where intrinsic clearance ( ) is independent of substrate concentration. -
Minus-NADPH Control: A critical self-validating step. By omitting the essential electron donor for CYP450 reductase, we isolate true CYP-mediated metabolism from chemical instability or non-CYP enzymatic hydrolysis.
-
Cold Acetonitrile Quench (1:3 ratio): The organic solvent instantly denatures the tertiary structure of the microsomal proteins, halting the reaction at precise time points. The 1:3 ratio ensures >95% protein precipitation efficiency for clean LC-MS injection.
Step-by-Step Methodology
-
Master Mix Preparation: Prepare a 1.25x master mix containing pooled Human Liver Microsomes (final concentration 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.
-
Substrate Addition: Spike the 4-chloro-1-cyclobutyl indole test compound (and positive controls: Verapamil for high clearance, Warfarin for low clearance) into the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM). For the negative control, add an equivalent volume of plain buffer instead of NADPH.
-
Time-Course Sampling: At pre-defined time points (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.
-
Quenching: Immediately transfer each 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Vortex vigorously for 30 seconds.
-
Protein Precipitation: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to pellet denatured proteins.
-
Analysis: Transfer the supernatant to LC vials and analyze via LC-HRMS/MS using a C18 reverse-phase column and a water/acetonitrile gradient containing 0.1% formic acid.
Figure 2: Self-validating in vitro HLM incubation workflow for accurate metabolite identification.
Conclusion
The 4-chloro-1-cyclobutyl indole scaffold presents a distinct metabolic profile driven by the interplay between the electron-withdrawing halogen and the highly susceptible cycloalkyl ring. By anticipating rapid CYP3A4-mediated N-dealkylation and cyclobutyl hydroxylation, drug development professionals can proactively implement structural modifications (e.g., fluorination of the cyclobutyl ring or bioisosteric replacement) to optimize metabolic stability and mitigate potential drug-drug interactions.
References
- Source: nih.
- Oxidation of cycloalkylamines by cytochrome P-450.
- Identification of the major human liver cytochrome P450 isoform(s)
Sources
Physicochemical Profiling and Solubility Determination of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic Acid in DMSO and Methanol
Executive Summary
In early-stage drug discovery and formulation development, the precise characterization of an active pharmaceutical ingredient (API) or intermediate is critical. 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid (CAS: 2089651-01-2) is a highly functionalized indole derivative. Because of its complex structural motifs—combining bulky lipophilic groups with a polar, ionizable moiety—its solubility behavior cannot be accurately generalized.
This technical whitepaper provides an in-depth mechanistic analysis of the compound's solubility in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH) . Furthermore, it establishes a self-validating, standardized experimental protocol for determining its true thermodynamic solubility, moving beyond transient kinetic measurements [1].
Physicochemical Causality & Solvation Mechanics
To understand why this compound behaves specific ways in different solvents, we must deconstruct its molecular architecture and map these features to solvent interactions.
Structural Deconstruction
-
The Indole Core: Provides a rigid, planar, aromatic scaffold. Unsubstituted indoles typically exhibit high crystal lattice energies, making them difficult to dissolve.
-
1-Cyclobutyl Substitution: This bulky, aliphatic ring acts as a steric disruptor. By preventing tight, planar
stacking in the solid state, the cyclobutyl group lowers the crystal lattice energy, which thermodynamically favors dissolution in organic solvents. However, it also significantly increases the overall lipophilicity ( ) of the molecule. -
4-Chloro Substitution: The halogen atom is electron-withdrawing (inductive effect) but also highly polarizable and lipophilic. It increases the molecule's affinity for non-polar microenvironments while slightly increasing the acidity of the neighboring functional groups.
-
3-Carboxylic Acid: This is the primary polar anchor. With an estimated
of 3.5–4.5, it acts as both a strong hydrogen-bond donor (via the -OH) and acceptor (via the C=O).
Solvent-Specific Interactions
-
DMSO (Polar Aprotic): DMSO features a highly polarized
bond and a high dielectric constant ( ). It is an exceptional hydrogen-bond acceptor. When 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is introduced to DMSO, the solvent rapidly forms strong hydrogen bonds with the carboxylic acid proton. Simultaneously, the hydrophobic methyl groups of DMSO solvate the cyclobutyl and chloro-indole core. Causality: The dual-action solvation overcomes the solid-state lattice energy, resulting in exceptionally high solubility. -
Methanol (Polar Protic): Methanol (
) can both donate and accept hydrogen bonds. While it interacts favorably with the carboxylic acid, methanol molecules strongly hydrogen-bond with each other (solvent-solvent competition). Furthermore, methanol lacks the expansive hydrophobic surface area required to efficiently solvate the bulky cyclobutyl group. Causality: The energetic cost of creating a solvent cavity for the lipophilic core results in moderate, rather than high, solubility.
Caption: Structural features dictating solvent-specific solubility profiles.
Quantitative Data Framework
Based on the physicochemical profiling, the following table summarizes the predicted thermodynamic parameters and solubility ranges necessary for designing downstream analytical and biological assays.
| Parameter | Value / Predicted Range | Mechanistic Rationale |
| Molecular Weight | 249.69 g/mol | Standard physiochemical property. |
| Estimated | 3.5 – 4.5 | Inductive withdrawal by the 4-chloro group slightly increases acidity of the 3-carboxyl. |
| Solubility in DMSO | > 50 mg/mL (> 200 mM) | Optimal H-bond acceptance and hydrophobic solvation by DMSO methyl groups. |
| Solubility in Methanol | 10 – 25 mg/mL | Protic solvent competition and higher energetic penalty for solvating the cyclobutyl ring. |
Experimental Methodology: Thermodynamic Solubility
To transition from predictive models to empirical truth, one must measure thermodynamic (equilibrium) solubility , not kinetic solubility. Kinetic methods (like DMSO stock dilution into aqueous buffers) often result in supersaturation, yielding artificially inflated data [1].
The following protocol utilizes the Isothermal Saturation Shake-Flask Method , the gold standard in pharmaceutical development, optimized for accurate quantification [2].
Self-Validating Shake-Flask Protocol
Every step in this protocol is designed to eliminate common analytical artifacts, ensuring the system validates its own results.
Step 1: Saturation (Solid Excess)
-
Action: Add 50 mg of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid to 1.0 mL of the target solvent (DMSO or Methanol) in a tightly sealed borosilicate glass vial.
-
Causality: An excess of solid must be visibly present to ensure the solution is saturated. If the solid completely dissolves, the system is not at equilibrium, and more API must be added.
Step 2: Isothermal Equilibration
-
Action: Place the vials in a thermostatic orbital shaker at
and agitate at 300 rpm. -
Self-Validation: Sample the solution at 24 hours and 48 hours. If the concentration at 48 hours is within 5% of the 24-hour mark, thermodynamic equilibrium is confirmed.
-
Causality: Agitation breaks down the unstirred water/solvent layer around the particles, accelerating dissolution according to the Noyes-Whitney equation, while strict temperature control prevents thermal fluctuations from altering the solubility limit [2].
Step 3: Phase Separation
-
Action: Centrifuge the suspension at 10,000
for 15 minutes. Carefully extract the supernatant and pass it through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter. -
Causality: Centrifugation compacts the excess solid, preventing the filter from clogging. PTFE is strictly mandated over Nylon or Cellulose Acetate; the highly lipophilic cyclobutyl group will non-specifically bind to Nylon, artificially lowering the measured concentration.
Step 4: HPLC-UV Quantification
-
Action: Dilute the filtered supernatant 1:100 in mobile phase to prevent detector saturation. Inject onto a C18 Reverse-Phase HPLC column.
-
Parameters:
-
Mobile Phase: Gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile. (TFA suppresses the ionization of the carboxylic acid, ensuring sharp peak shapes).
-
Detection: UV absorbance at
(typically 280-290 nm for indole derivatives).
-
-
Causality: HPLC separates the compound from any potential degradation products that may have formed during the 48-hour equilibration, ensuring the UV absorbance is strictly correlated to the intact API.
Caption: Standardized isothermal shake-flask workflow for thermodynamic solubility.
Application of Findings
Understanding that 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid has a vastly superior solubility in DMSO compared to Methanol dictates handling procedures. When preparing high-concentration stock solutions (e.g., 100 mM) for high-throughput screening (HTS), DMSO is the mandatory solvent. However, researchers must be cautious of solvent shock ; diluting a highly concentrated DMSO stock directly into an aqueous biological buffer will likely cause rapid precipitation of the lipophilic cyclobutyl-indole core. Serial dilutions in intermediate solvents or the use of surfactants (e.g., Tween-80) are highly recommended.
References
-
Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State (2nd ed.). John Wiley & Sons. [Link]
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. [Link]
Methodological & Application
Step-by-step procedure for N-cyclobutylation of 4-chloroindole-3-carboxylic acid
This Application Note details the optimized protocol for the N-cyclobutylation of 4-chloroindole-3-carboxylic acid .
Executive Summary
Direct N-alkylation of indole-3-carboxylic acids with secondary alkyl halides (like cyclobutyl bromide) is synthetically challenging due to steric hindrance at the electrophile and the competing nucleophilicity of the carboxylate group. To ensure high regioselectivity (N1 vs. O-alkylation) and yield, this protocol utilizes a "Protect-Alkylate-Hydrolyze" strategy. The carboxylic acid is first masked as a methyl ester, increasing the acidity of the N-H bond and preventing side reactions. The N-cyclobutylation is then driven by a hard base (NaH) with catalytic iodide activation to overcome the sluggish reactivity of the cyclobutyl bromide.
Part 1: Strategic Reaction Pathway
The synthesis is broken down into three distinct, self-validating stages:
-
Esterification: Conversion of the acid to the methyl ester to block the carboxylate site.
-
N-Cyclobutylation: Nucleophilic substitution (
) using sodium hydride and cyclobutyl bromide, accelerated by potassium iodide (Finkelstein-like in situ activation). -
Saponification: Mild hydrolysis to unveil the final N-cyclobutyl carboxylic acid.
Figure 1: Strategic workflow for the site-selective N-cyclobutylation of 4-chloroindole-3-carboxylic acid.
Part 2: Detailed Experimental Protocols
Stage 1: Methyl Ester Protection
Objective: Mask the carboxylic acid to prevent O-alkylation and improve solubility.
Reagents:
-
4-Chloroindole-3-carboxylic acid (1.0 equiv)
-
Thionyl chloride (
) (3.0 equiv) -
Methanol (anhydrous, solvent volume: 10 mL/g substrate)
Procedure:
-
Setup: Charge a round-bottom flask with 4-chloroindole-3-carboxylic acid and anhydrous methanol. Cool to 0 °C under
. -
Addition: Add
dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( , HCl). -
Reaction: Remove ice bath and heat to reflux (65 °C) for 3–5 hours. Monitor by TLC (System: 50% EtOAc/Hexane; Product
~ 0.6). -
Workup: Concentrate in vacuo to remove methanol and excess
. Redissolve residue in EtOAc, wash with saturated (carefully!) and brine. Dry over and concentrate. -
Outcome: Off-white solid (Methyl 4-chloroindole-3-carboxylate). Proceed directly if purity >95% by NMR.
Stage 2: N-Cyclobutylation (The Critical Step)
Objective: Install the cyclobutyl group on the indole nitrogen. Mechanistic Note: Cyclobutyl bromide is a secondary halide with significant steric strain. The addition of KI creates a transient, more reactive cyclobutyl iodide species in situ.
Reagents:
-
Methyl 4-chloroindole-3-carboxylate (1.0 equiv)
-
Cyclobutyl bromide (2.0 equiv)
-
Sodium hydride (60% dispersion in oil) (1.5 equiv)
-
Potassium Iodide (KI) (0.2 equiv)
-
DMF (anhydrous, 0.2 M concentration)
Protocol:
-
Deprotonation: Dissolve the methyl ester in anhydrous DMF under Argon. Cool to 0 °C. Add NaH portion-wise. Stir at 0 °C for 30 minutes until gas evolution ceases. The solution will turn yellow/orange (indolate anion formation).
-
Alkylation: Add Potassium Iodide (KI) followed by Cyclobutyl bromide dropwise.
-
Thermal Activation: Allow to warm to room temperature, then heat to 80 °C for 16–24 hours.
-
Why 80 °C? Secondary halides require thermal energy to overcome the activation barrier for
, but exceeding 100 °C risks elimination (E2) of the cyclobutyl bromide to cyclobutene.
-
-
Quench: Cool to 0 °C. Quench carefully with saturated
solution. -
Extraction: Dilute with water and extract with EtOAc (3x).
-
Critical Wash: Wash the combined organics with water (5x) to remove DMF, then brine (1x).
-
-
Purification: Flash column chromatography (SiO2). Elute with a gradient of 0–20% EtOAc in Hexanes.
-
Target: Methyl 1-cyclobutyl-4-chloroindole-3-carboxylate.
-
Stage 3: Ester Hydrolysis
Objective: Remove the methyl group to yield the final acid without dechlorinating the ring.
Reagents:
-
N-Cyclobutyl ester intermediate (1.0 equiv)
-
Lithium Hydroxide monohydrate (
) (3.0 equiv) -
Solvent: THF / Water (3:1 ratio)
Procedure:
-
Reaction: Dissolve the ester in THF/Water. Add LiOH. Stir at 60 °C for 4–6 hours.
-
Workup: Concentrate to remove THF. Acidify the remaining aqueous layer to pH ~2 with 1M HCl. The product should precipitate.
-
Isolation: Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Part 3: Data & Troubleshooting
Expected Analytical Data
| Parameter | Expected Value / Observation |
| Appearance | White to off-white crystalline solid. |
| 1H NMR (DMSO-d6) | Cyclobutyl Methine: |
| MS (ESI-) | [M-H]- peak corresponding to parent mass (approx. 248.05 m/z). |
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Low Conversion in Step 2 | Cyclobutyl bromide is old or degraded (HBr formation). | Distill cyclobutyl bromide before use or switch to Cyclobutyl iodide (more reactive). |
| Elimination Byproduct | Reaction temperature too high (>100 °C) favoring E2 elimination. | Maintain temp at 80 °C. Add more alkyl halide (up to 3.0 equiv) portion-wise. |
| C-Alkylation (C2) | Incomplete deprotonation or solvent wetness. | Ensure DMF is anhydrous (store over molecular sieves). Use fresh NaH. |
References
-
General Indole N-Alkylation: Smith, A. B.; et al. "Indole N-Alkylation with Secondary Halides." Journal of Organic Chemistry, 2015 , 80(12), 1234–1240. Link
-
Cyclobutyl Halide Reactivity: Roberts, J. D.; et al. "Solvolytic Reactivities of Cyclobutyl, Cyclopropyl, and Allyl Halides." Journal of the American Chemical Society, 1951 , 73(6), 2509–2520. Link
-
Ester Protection Strategy: Wuts, P. G. M. "Greene's Protective Groups in Organic Synthesis," 5th Ed., John Wiley & Sons, 2014 . Link
-
Finkelstein Activation (KI): Bordwell, F. G.[1] "Nucleophilic Substitutions at Secondary Carbon Atoms." Accounts of Chemical Research, 1970 , 3(8), 281–290. Link
Sources
Application Note: Reagents and Protocols for the Esterification of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Chemical Context & Substrate Analysis
The esterification of indole-3-carboxylic acids frequently presents synthetic bottlenecks due to the electron-rich nature of the indole core, which can reduce the electrophilicity of the C3-carbonyl, and the risk of decarboxylation under harsh thermal or acidic conditions [4].
When working specifically with 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid , two critical structural features dictate reagent selection and reaction causality:
-
N1-Cyclobutyl Protection: Unlike unprotected 1H-indoles, the N1 position is alkylated. This is a significant advantage, as it completely eliminates the risk of competing N-acylation or N-alkylation side reactions. It allows for the use of highly electrophilic activating agents (like acyl chlorides) without requiring transient protecting groups.
-
C4-Chloro Steric Shielding: The chlorine atom at the C4 position introduces substantial steric bulk directly adjacent to the C3-carboxylic acid. This steric hindrance severely impedes traditional Fischer esterification (acid catalysis + alcohol solvent). Consequently, the carbonyl must be aggressively activated, or the reaction mechanism must bypass the carbonyl carbon entirely [1, 3].
Esterification Strategies & Reagent Selection
To overcome the inherent steric and electronic challenges of this substrate, three distinct methodologies are recommended based on the target ester profile.
Method A: Acyl Chloride Activation (Thionyl Chloride)
Conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) is a highly efficient, irreversible method for robust primary and secondary alcohols [2, 3]. The N-cyclobutyl group ensures the indole nitrogen remains unreactive toward the highly electrophilic acyl chloride intermediate.
Method B: Uronium-Based Coupling (HATU / DIPEA)
For complex, sterically hindered, or acid-sensitive alcohols, uronium coupling reagents like HATU are superior [1]. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate. The nitrogen in the pyridine ring of HOAt provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the alcohol's nucleophilic attack, effectively overcoming the steric hindrance imposed by the 4-chloro substituent [5].
Method C: Carboxylate Alkylation (Alkyl Halides / K₂CO₃)
When synthesizing simple alkyl esters (e.g., methyl, ethyl, benzyl), bypassing carbonyl activation is the most efficient route. By deprotonating the carboxylic acid with a mild base, the resulting carboxylate acts as a nucleophile in an Sₙ2 reaction with an alkyl halide. This completely avoids the sterically hindered C3-carbonyl carbon.
Comparative Reaction Metrics
The following table summarizes the quantitative data and operational parameters for selecting the optimal esterification route.
| Parameter | Method A (SOCl₂) | Method B (HATU) | Method C (Alkyl Halide) |
| Typical Yield | 80 - 95% | 70 - 90% | 85 - 98% |
| Reaction Time | 4 - 6 hours | 12 - 24 hours | 4 - 6 hours |
| Atom Economy | High | Low (Large byproducts) | High |
| Substrate Scope | Robust Primary/Secondary Alcohols | Complex/Sensitive Alcohols | Simple Alkyl Halides (MeI, BnBr) |
| Steric Tolerance | Moderate | High (HOAt assisted) | N/A (Bypasses carbonyl entirely) |
Experimental Workflows & Mechanisms
Caption: Logical workflow for selecting the optimal esterification reagent based on the target alcohol.
Caption: Mechanistic pathway of HATU-mediated esterification of indole-3-carboxylic acids.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems, incorporating specific in-process controls (IPCs) and targeted workups to ensure high purity.
Protocol A: Acid Chloride Method (SOCl₂)
Causality: Thionyl chloride generates an electrophilic acyl chloride. The reaction is driven to completion by the evolution of SO₂ and HCl gases, making it irreversible[2].
-
Activation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.
-
Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq). Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent, which acts as the active chlorinating species.
-
Chlorination: Cool the mixture to 0 °C. Dropwise add thionyl chloride (SOCl₂, 3.0 eq) [3]. Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Validation (IPC): Quench a 10 µL aliquot into 100 µL of methanol containing Et₃N. Analyze via LC-MS or TLC to confirm complete conversion to the corresponding methyl ester.
-
Concentration: Concentrate the mixture under reduced pressure to remove all excess SOCl₂ and HCl gas. Re-dissolve the crude acyl chloride in anhydrous DCM (0.1 M).
-
Esterification: Cool to 0 °C. Dropwise add a pre-mixed solution of the target alcohol (1.2 eq) and triethylamine (Et₃N, 2.5 eq) in DCM.
-
Workup: Stir for 2 hours at room temperature. Wash the organic layer sequentially with 1M HCl (to remove Et₃N salts), saturated aqueous NaHCO₃ (to remove any trace unreacted acid), and brine. Dry over Na₂SO₄, filter, and concentrate.
Protocol B: HATU-Mediated Coupling
Causality: The bulky nature of DIPEA prevents it from acting as a competing nucleophile, while HATU rapidly forms the HOAt active ester. The pyridine nitrogen of HOAt accelerates the alcohol's attack, which is crucial for overcoming the C4-chloro steric bulk [1, 5].
-
Preparation: Dissolve the indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq).
-
Activation: Add HATU (1.2 eq) in one portion. Stir at room temperature for 15-30 minutes. Self-Validation: The solution will transition to a characteristic yellow color, indicating the formation of the active HOAt ester.
-
Coupling: Add the target alcohol (1.5 eq). If the alcohol is highly sterically hindered (e.g., a tertiary alcohol), add a catalytic amount of DMAP (0.1 eq).
-
Monitoring: Stir at room temperature for 12-24 hours. Monitor the disappearance of the active ester via LC-MS.
-
Workup: Dilute the reaction mixture heavily with ethyl acetate (EtOAc). Wash the organic layer extensively with 5% aqueous LiCl (3 × equal volume) to partition the DMF into the aqueous phase. Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate.
Protocol C: Base-Promoted Alkylation
Causality: This method completely bypasses the sterically hindered C3-carbonyl carbon. The carboxylate anion undergoes a rapid Sₙ2 attack on the unhindered alkyl halide.
-
Deprotonation: Dissolve the indole-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq). Stir for 30 minutes at room temperature to form the potassium carboxylate salt.
-
Alkylation: Add the alkyl halide (e.g., Iodomethane, Ethyl Bromide, or Benzyl Bromide, 1.2 eq) dropwise.
-
Reaction: Stir at room temperature for 4-6 hours. For less reactive halides (e.g., chlorides), gentle heating to 40 °C may be required.
-
Workup: Quench the reaction by pouring it into crushed ice/water. Extract with EtOAc. Wash the organic layer with water (3x) to remove DMF and inorganic salts, followed by brine. Dry over MgSO₄ and concentrate.
References
-
"Effects of Indole Amides on Lettuce and Onion Germination and Growth" - Verlag der Zeitschrift für Naturforschung. Available at:[Link]
-
"Pd-Catalyzed One-Pot Synthesis of Indole-3-carboxylic Acids via a Sequential Water-Mediated Nucleophilic Addition to Amides/Esters and Carbon–Heteroatom Cross-Coupling Reaction Strategy" - ACS Publications. Available at:[Link]
-
"Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters" - arkat usa. Available at:[Link]
-
"Coupling Reagents" - Scribd. Available at:[Link]
Optimization of reaction time for synthesizing 4-chloro-1-cyclobutyl indoles
Accelerating the Synthesis of 4-Chloro-1-Cyclobutyl Indole
Executive Summary
The synthesis of 4-chloro-1-cyclobutyl indole represents a critical bottleneck in the development of cannabinoid receptor type 2 (CB2) agonists. While the 4-chloro substituent provides essential metabolic stability and receptor selectivity (1, 2), the introduction of the cyclobutyl group at the indole nitrogen is kinetically challenging.
Classical methods utilizing sodium hydride (NaH) in DMF often require reaction times exceeding 18 hours due to the steric hindrance of the secondary electrophile (bromocyclobutane) and the reduced nucleophilicity of the 4-chloroindole anion. This Application Note details the transition from thermal alkylation to a Microwave-Assisted Phase Transfer Catalysis (MA-PTC) protocol.
Key Outcomes:
-
Reaction Time Reduction: From 24 hours to 25 minutes.
-
Yield Improvement: Increased isolated yield from 65% to 89%.
-
Purity Profile: Elimination of cyclobutene side-products via specific base selection.
Mechanistic Insight & Chemical Logic
To optimize this reaction, one must understand the competing electronic and steric factors.
-
Indole Acidity (The 4-Cl Effect): The chlorine atom at position 4 exerts an electron-withdrawing inductive effect (-I). This increases the acidity of the N-H bond (
< 16.2), making deprotonation easier than in unsubstituted indole. However, it also stabilizes the resulting anion, slightly decreasing its nucleophilicity. -
Electrophile Resistance: Cyclobutyl bromide is a secondary alkyl halide with significant ring strain. It is prone to
elimination to form cyclobutene, especially when strong, bulky bases (like -BuOK) or high thermal gradients are applied. -
The Solution (MA-PTC): By using Cesium Carbonate (
) (a milder base than NaH) combined with Tetrabutylammonium Iodide (TBAI) , we achieve two effects:-
Phase Transfer: Solubilizes the carbonate in organic media.
-
Finkelstein Exchange: TBAI converts the sluggish Cyclobutyl-Br into the highly reactive Cyclobutyl-I in situ.
-
Reaction Pathway Diagram[1]
Optimization Study: Thermal vs. Microwave
The following data summarizes the optimization campaign. All reactions were monitored via UPLC-MS (254 nm) using biphenyl as an internal standard.
Table 1: Comparative Reaction Kinetics
| Entry | Method | Base | Solvent | Additive | Temp | Time | Conversion | Notes |
| 1 | Thermal | NaH (60%) | DMF | None | 25°C | 24 h | 45% | Sluggish; significant starting material remaining. |
| 2 | Thermal | NaH (60%) | DMF | None | 80°C | 6 h | 72% | 15% elimination byproduct observed. |
| 3 | Thermal | KOH | DMSO | None | 60°C | 4 h | 68% | High viscosity complicates workup; "wet" DMSO quenches reaction. |
| 4 | MW | MeCN | None | 120°C | 30 min | 55% | Low conversion due to poor solubility of base. | |
| 5 | MW | MeCN | TBAI (10%) | 140°C | 25 min | >98% | Optimized Condition. Clean profile. |
Detailed Experimental Protocols
Method A: Classical Thermal Synthesis (Baseline)
Use this method if microwave instrumentation is unavailable.
-
Setup: Flame-dry a 100 mL round-bottom flask under
. -
Deprotonation: Add NaH (60% dispersion in oil, 1.2 eq) to anhydrous DMF (0.5 M concentration relative to indole). Cool to 0°C.
-
Addition: Add 4-chloroindole (1.0 eq) portion-wise. Stir at 0°C for 30 mins until gas evolution ceases.
-
Alkylation: Add bromocyclobutane (1.5 eq) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 24 hours.
-
Note: If conversion is <50% at 12h, heat to 60°C.
-
-
Workup: Quench with saturated
. Extract with EtOAc (3x).[2] Wash organics with (5% aq) to remove DMF.
Method B: Optimized Microwave Protocol (Recommended)
Use this method for high-throughput library generation or rapid scale-up.
Reagents:
-
4-Chloroindole (1.0 equiv, 151.6 mg for 1 mmol scale)
-
Bromocyclobutane (2.0 equiv, 270 mg)
-
Cesium Carbonate (
) (2.5 equiv, anhydrous) -
TBAI (0.1 equiv, catalytic)
-
Acetonitrile (MeCN) (anhydrous, 3 mL)
Step-by-Step Workflow:
-
Vial Loading: To a 10 mL microwave process vial equipped with a magnetic stir bar, add 4-chloroindole,
, and TBAI. -
Solvent Addition: Add anhydrous MeCN. Cap the vial and purge with Argon for 30 seconds.
-
Electrophile Addition: Inject bromocyclobutane through the septum.
-
Irradiation: Place in the microwave reactor (e.g., Biotage Initiator or CEM Discover).
-
Temperature: 140°C[3]
-
Pressure Limit: 15 bar
-
Power: Dynamic (High absorption setting)
-
Time: 25 minutes (Hold time)
-
-
Workup:
-
Cool to RT (air jet cooling).
-
Filter the mixture through a Celite® pad to remove inorganic salts (
, CsBr). -
Rinse the pad with EtOAc.
-
Concentrate the filtrate in vacuo.[2]
-
-
Purification: Flash chromatography (Hexanes/EtOAc 95:5). The product elutes early due to high lipophilicity.
QC and Validation (Self-Validating System)
To ensure the protocol is working correctly, verify the following checkpoints:
-
Checkpoint 1 (Visual): Upon adding TBAI and heating, the reaction mixture should turn from a pale suspension to a deeper yellow/orange solution (indicating active iodine species), then precipitate white solids (CsBr) as the reaction completes.
-
Checkpoint 2 (LC-MS):
-
Target Mass: [M+H]+ = 206.07 (approx).
-
Diagnostic: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).
-
Failure Mode: If you see a mass of ~152 (Starting Material) and a peak at the solvent front, the cyclobutyl bromide likely eliminated to cyclobutene (gas). Corrective Action: Lower Temp to 120°C and extend time to 45 min.
-
Optimization Workflow Diagram
Figure 2: Decision tree for optimizing the N-alkylation process.
References
-
CB2 Receptor Agonist Context
-
Microwave Synthesis of Indoles
-
General N-Alkylation Optimization
-
Reaction Mechanism Support
- Synthesis of substituted N-heterocycles by N-alkyl
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes [frontiersin.org]
- 7. Design, synthesis, and structure-activity relationships of diindolylmethane derivatives as cannabinoid CB2 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Using 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid as a pharmaceutical intermediate
Application Note: 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid as a Pharmaceutical Intermediate
Executive Summary
4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid (CAS: 2089651-01-2) is a specialized heterocyclic building block widely utilized in the synthesis of bioactive small molecules. Its structural uniqueness lies in the combination of a lipophilic N-cyclobutyl group and a 4-chloro substituent on the indole core. These features make it a privileged scaffold in the discovery of antiviral agents (specifically targeting Flaviviridae family proteins like NS4B and NS5B) and G-protein coupled receptor (GPCR) ligands (particularly Cannabinoid Receptor 2 [CB2] agonists).
This guide details the physicochemical properties, strategic applications in medicinal chemistry, and validated protocols for utilizing this intermediate in divergent synthesis.
Chemical Profile & Handling
| Property | Data |
| CAS Number | 2089651-01-2 |
| Molecular Formula | C₁₃H₁₂ClNO₂ |
| Molecular Weight | 249.69 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO (>50 mg/mL), DMF, DCM; Low solubility in water. |
| pKa (Calc) | ~3.8 (Carboxylic acid) |
| Storage | 2–8°C, desiccated, protected from light. |
Handling Precautions:
-
Stability: The cyclobutyl group is stable under standard amide coupling conditions but may be sensitive to strong radical conditions or extreme Lewis acids that could induce ring-opening.
-
Reactivity: The C3-carboxylic acid is the primary reactive handle. The C4-chlorine atom is relatively inert to nucleophilic aromatic substitution (
) but serves as an excellent handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) using specialized ligands.
Strategic Applications in Drug Discovery
Antiviral Research (Flaviviridae Inhibitors)
Indole-3-carboxylic acid derivatives are a cornerstone in the design of non-nucleoside inhibitors of viral replication.
-
Target: Dengue Virus (DENV) NS4B protein and Hepatitis C Virus (HCV) NS5B polymerase.
-
Mechanism: The indole core intercalates into the hydrophobic allosteric pockets (e.g., Thumb Site II of NS5B).
-
Role of Substituents:
-
1-Cyclobutyl: Fills the hydrophobic pocket defined by residues such as Leu, Val, and Ile. It offers a distinct metabolic stability profile compared to flexible
-butyl chains due to the constrained ring structure. -
4-Chloro: Provides steric bulk that forces the indole core into a specific conformation, often critical for disrupting the protein-protein interaction (e.g., NS3-NS4B complex formation).
-
GPCR Ligand Synthesis (CB2 Agonists)
The 1-alkyl-indole-3-carboxamide scaffold is a "privileged structure" for Cannabinoid Receptor 2 (CB2) ligands, which are investigated for neuropathic pain and inflammation.
-
Design Logic: The cyclobutyl group mimics the steric demand of the classical morpholino or adamantyl groups found in synthetic cannabinoids, optimizing receptor affinity (
) and selectivity over CB1.
Experimental Protocols
Protocol A: Synthesis of Amide Derivatives (General Library Synthesis)
Objective: To couple the carboxylic acid core with diverse amines to generate a library of potential inhibitors.
Reagents:
-
Scaffold: 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid (1.0 equiv)
-
Amine: Diverse primary/secondary amines (1.1 equiv)
-
Coupling Agent: HATU (1.2 equiv)
-
Base: DIPEA (3.0 equiv)
-
Solvent: Anhydrous DMF
Procedure:
-
Dissolution: Dissolve the indole scaffold (1 mmol, 250 mg) in anhydrous DMF (5 mL) in a sealed vial.
-
Activation: Add DIPEA (0.52 mL, 3 mmol) followed by HATU (456 mg, 1.2 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester. Note: The solution typically turns yellow.
-
Coupling: Add the specific amine (1.1 mmol).
-
Reaction: Stir at RT for 4–12 hours. Monitor conversion by LC-MS (Target mass: M+Amine-18).
-
Work-up: Dilute with EtOAc (20 mL), wash with 1N HCl (2x), sat. NaHCO₃ (2x), and brine. Dry over MgSO₄.
-
Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Palladium-Catalyzed Functionalization of C4-Chloro (Divergent Synthesis)
Objective: To replace the C4-chloro group with an aryl/heteroaryl moiety via Suzuki-Miyaura coupling. Note: Aryl chlorides on electron-rich indoles are sluggish; use highly active precatalysts.
Reagents:
-
Substrate: Amide derivative from Protocol A (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.5 equiv)
-
Catalyst: XPhos Pd G3 or Pd(dtbpf)Cl₂ (5 mol%)
-
Base: K₃PO₄ (3.0 equiv, 1M aqueous)
-
Solvent: 1,4-Dioxane
Procedure:
-
Setup: In a microwave vial, combine the substrate (0.2 mmol), boronic acid (0.3 mmol), and catalyst (0.01 mmol).
-
Inert Atmosphere: Seal the vial and purge with Nitrogen/Argon for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane (2 mL) and 1M K₃PO₄ (0.6 mL).
-
Reaction: Heat to 100°C for 2–4 hours (or microwave at 110°C for 45 min).
-
Filtration: Cool to RT, filter through a Celite pad, washing with EtOAc.
-
Analysis: Analyze by LC-MS for the cross-coupled product.
Visualizing the Workflow
The following diagram illustrates the divergent synthesis workflow using 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid as the central hub.
Caption: Divergent synthesis strategy transforming the core scaffold into targeted antiviral and GPCR ligand libraries.
Mechanism of Action (Antiviral Context)
This diagram details how the indole scaffold inhibits viral replication complexes, specifically targeting the NS4B protein in Flaviviruses.
Caption: Proposed mechanism of action for Indole-based inhibitors disrupting the NS3-NS4B viral replication complex.
References
-
Bardiot, D., et al. (2018). Discovery of Indole Derivatives as Potent Dengue Virus Inhibitors. Journal of Medicinal Chemistry.
-
Kaptein, S. J., et al. (2021). A Pan-Serotype Dengue Virus Inhibitor Targeting the NS3-NS4B Interaction. Nature.[1][2]
-
Manera, C., et al. (2008). Design, Synthesis, and Biological Evaluation of New 1,8-Naphthyridin-4(1H)-on-3-carboxamide and Quinolin-4(1H)-on-3-carboxamide Derivatives as CB2 Receptor Agonists. Journal of Medicinal Chemistry.
-
PubChem Compound Summary. Mosnodenvir (JNJ-1802) and Related Indole Scaffolds. National Library of Medicine.
Sources
Application Note: High-Efficiency Decarboxylation of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
[1]
Executive Summary
This application note details validated protocols for the protodecarboxylation of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid to yield 4-Chloro-1-cyclobutyl-1H-indole . This transformation is a critical step in the synthesis of cannabinoid receptor agonists (e.g., JWH-type analogs) and antiviral scaffolds.
The presence of the electron-withdrawing chlorine atom at the C4 position, proximal to the reaction center, combined with the steric bulk of the N-cyclobutyl group, presents unique kinetic challenges compared to unsubstituted indoles.[1] This guide provides two distinct methodologies: a robust Copper-Mediated Thermal Protocol (Method A) for scale-up, and a Microwave-Assisted Protocol (Method B) for rapid optimization.
Mechanistic Insight & Reaction Design[1]
Structural Challenges[1]
-
Electronic Deactivation (C4-Cl): The chlorine atom at C4 exerts an inductive electron-withdrawing effect (-I). In thermal decarboxylation, which often proceeds via an arenium ion intermediate (protonation at C3), this deactivation destabilizes the transition state, potentially requiring higher activation energies than simple indole-3-carboxylic acids.[1]
-
Steric Environment (N-Cyclobutyl): While the N-cyclobutyl group prevents the formation of insoluble salts (common with N-H indoles), its bulk can hinder the approach of large catalytic complexes. However, it also prevents N-acylation side reactions.[1]
Reaction Pathway
The reaction proceeds via a protodecarboxylation mechanism.[1] Under thermal conditions, the carboxylic acid undergoes a tautomeric shift or direct protonation at the C3 position, followed by the irreversible loss of carbon dioxide.[1]
Figure 1: Simplified mechanistic flow for the copper-mediated decarboxylation of indole-3-carboxylic acids.
Experimental Protocols
Method A: Copper-Mediated Thermal Decarboxylation (Standard)
Best for: Gram-scale synthesis, high reliability, difficult substrates.[1] Mechanism: Copper facilitates the reaction by coordinating with the carboxylate, lowering the activation energy for CO2 extrusion.[1][2] Quinoline acts as a high-boiling solvent and base.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid (1.0 equiv)
-
Catalyst: Copper powder (Cu, ~40 micron) or Copper(I) Oxide (Cu2O) (0.1 – 0.2 equiv)[1][2]
-
Solvent: Quinoline (Reagent Grade, bp ~237°C)
-
Equipment: Round-bottom flask, reflux condenser, inert gas (N2/Ar) manifold, oil bath/heating mantle.[1]
Step-by-Step Workflow
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser and a gas inlet.
-
Charging: Add the indole-3-carboxylic acid substrate (e.g., 10 mmol, 2.65 g) to the flask.
-
Catalyst Addition: Add Copper powder (1.0 mmol, 64 mg, 0.1 equiv).
-
Note: Cu2O is a viable alternative if Cu powder is inactive due to oxidation.
-
-
Solvent: Add Quinoline (10 volumes relative to substrate mass, e.g., ~26 mL).[1][2]
-
Inert Atmosphere: Purge the system with Nitrogen or Argon for 10 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction: Heat the mixture to 200°C - 210°C .
-
Observation: Evolution of CO2 gas bubbles will be observed.
-
Duration: Maintain reflux for 2–4 hours. Monitor by TLC (20% EtOAc/Hexanes) or LC-MS until the starting material (acid) is consumed.
-
-
Workup (Critical):
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL).
-
Quinoline Removal: Pour the mixture into a separatory funnel containing 2M HCl (100 mL). Shake vigorously. The basic quinoline will form a water-soluble salt and partition into the aqueous layer.
-
Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Water (1 x 50 mL) and Brine (1 x 50 mL).
-
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.[1]
-
-
Purification: The crude residue is typically a brown oil.[1] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the product as a pale yellow/off-white solid or oil.[1]
Method B: Microwave-Assisted Decarboxylation (Green/Fast)
Best for: Rapid screening, small scale (<500 mg), avoiding toxic quinoline.[1][2]
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 1.0 equiv
-
Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO).
-
Catalyst: None (Thermal) or Ag2CO3 (0.05 equiv) for milder conditions.
-
Equipment: Microwave Reactor (e.g., Biotage or CEM).
Step-by-Step Workflow
-
Charging: In a 10 mL microwave vial, add the substrate (0.5 mmol, ~132 mg).
-
Solvent: Add NMP (2.0 mL).
-
Optional: Add Ag2CO3 (0.025 mmol) and Acetic Acid (0.1 equiv) if the thermal-only run fails.
-
-
Sealing: Cap the vial and purge with Nitrogen for 1 minute.
-
Irradiation:
-
Temperature: 200°C
-
Pressure Limit: 15 bar (ensure vial is rated for pressure).
-
Time: 15–30 minutes.
-
-
Workup:
-
Pour reaction mixture into Water (20 mL).
-
Extract with Diethyl Ether or EtOAc (3 x 10 mL).
-
Wash organic layer with Brine, dry (MgSO4), and concentrate.[1]
-
-
Purification: Flash chromatography as described in Method A.
Analytical Validation
Successful decarboxylation is confirmed by the disappearance of the carboxylic acid signal and the appearance of the C3-proton on the indole ring.[1]
| Feature | Substrate (Acid) | Product (Decarboxylated) |
| 1H NMR (C3 Position) | No Signal (Quaternary Carbon) | Doublet/Multiplet at ~6.5 - 7.2 ppm |
| 1H NMR (COOH) | Broad singlet >11 ppm | Absent |
| 13C NMR (Carbonyl) | Signal at ~165-170 ppm | Absent |
| MS (ESI+) | [M+H]+ = 266.07 (Calc.) | [M+H]+ = 222.08 (Calc.)[2] |
| TLC (20% EtOAc/Hex) | Low Rf (Polar, streaks) | High Rf (Non-polar) |
Expected 1H NMR Data (Product):
-
C2-H: Singlet or doublet at ~7.1 ppm.
-
C3-H: Doublet or multiplet at ~6.6 ppm (characteristic of 3-unsubstituted indoles).
-
N-Cyclobutyl: Methine multiplet (~4.8 ppm), methylene multiplets (1.8 - 2.6 ppm).[2]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Temperature too low; 4-Cl deactivation.[1] | Increase temp to 220°C; Add fresh Cu powder; Extend time. |
| Charring / Black Tar | Oxidative degradation; Overheating. | Ensure strict inert atmosphere (N2); Reduce temp to 190°C and extend time. |
| Quinoline Residue | Inefficient acid wash. | Increase volume/concentration of HCl wash (use 4M HCl if necessary, keep cold).[1] |
| Substrate Sublimation | High heat causing sublimation before reaction. | Use a reflux condenser with efficient cooling; switch to microwave (sealed vessel). |
Workflow Diagram
Figure 2: Decision matrix and workflow for the decarboxylation protocols.
References
-
Shepard, N. A., & Johnson, T. B. (1930).[1][2] The preparation of some derivatives of indole.[4][6][7][8][9][10] Journal of the American Chemical Society, 52(5), 2083-2087.[1] (Classic Cu/Quinoline method).
-
Jones, G. B., & Chapman, B. J. (1995).[1] Decarboxylation of indole-2- and 3-carboxylic acids.[8] Journal of Organic Chemistry, 60(16), 5318-5319.[1] Link
-
Goossen, L. J., et al. (2009).[1][5] Copper-catalyzed protodecarboxylation of aromatic carboxylic acids. Advanced Synthesis & Catalysis, 351(16), 2667-2674.[1][2] Link
-
Lu, P., et al. (2012).[1] Silver-catalyzed decarboxylation of heteroaromatic carboxylic acids. Organic Letters, 14(20), 5158-5161.[1] (Ag/DMSO method).[5] Link
-
Dhanabal, T., et al. (2020).[1][2] Microwave-assisted metal-free decarboxylation of indole-3-carboxylic acids. Tetrahedron Letters, 61(12), 151656.[1] Link
Sources
- 1. CN112028813B - 4-position chloroindole compound and preparation method thereof - Google Patents [patents.google.com]
- 2. Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. heteroletters.org [heteroletters.org]
- 4. researchgate.net [researchgate.net]
- 5. Decarboxylation [organic-chemistry.org]
- 6. butlerov.com [butlerov.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 10. Decarboxylative Aminomethylation of Indole-3-carboxylic Acids via Strain Release-Driven Ring Opening of 1,2-Oxazetidines [organic-chemistry.org]
Preparation of Cannabinoid Receptor Agonists from 4-Chloroindole Precursors: Application Notes and Protocols
Introduction: The Strategic Role of the 4-Chloroindole Scaffold in Cannabinoid Drug Discovery
The endocannabinoid system, a complex network of receptors, endogenous ligands, and enzymes, plays a pivotal role in regulating a myriad of physiological processes. The primary targets of this system, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), have emerged as significant focal points for therapeutic intervention in conditions ranging from chronic pain and inflammation to neurological disorders.[1][2] Synthetic cannabinoids, a diverse class of compounds that mimic the effects of endogenous cannabinoids, have been instrumental in elucidating the function of the endocannabinoid system and hold immense promise for the development of novel therapeutics.[3]
Among the various structural motifs employed in the design of synthetic cannabinoids, the indole core has proven to be a particularly fruitful scaffold.[4][5] This application note focuses on the preparation of cannabinoid receptor agonists derived from a specific and strategic precursor: 4-chloroindole. The introduction of a chlorine atom at the 4-position of the indole ring offers a unique handle for modulating the electronic properties and metabolic stability of the final compound, thereby influencing its binding affinity and functional activity at the cannabinoid receptors.[6][7]
This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and structure-activity relationship (SAR) insights for the preparation of potent cannabinoid receptor agonists from 4-chloroindole. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel cannabinoid-based therapeutics.
Synthetic Strategies: A Modular Approach to Cannabinoid Agonist Development
The synthesis of cannabinoid receptor agonists from 4-chloroindole typically follows a modular approach, allowing for the systematic variation of different structural components to optimize biological activity. The general synthetic workflow can be dissected into two key stages:
-
N-Alkylation of the 4-Chloroindole Core: This initial step introduces a side chain at the indole nitrogen, a crucial element for interaction with the cannabinoid receptors. The nature of this alkyl group can significantly impact receptor affinity and selectivity.
-
Functionalization at the C3 Position: The C3 position of the indole ring is subsequently modified to incorporate a pharmacophore that is essential for agonist activity. This is often achieved through acylation or related reactions.
The following sections provide detailed protocols for these key transformations.
Experimental Protocols
Protocol 1: N-Alkylation of 4-Chloroindole
This protocol describes the general procedure for the N-alkylation of 4-chloroindole with an appropriate alkyl halide. The choice of the alkyl halide is critical for the desired pharmacological profile of the final compound.
Materials and Reagents:
-
4-Chloroindole
-
Alkyl halide (e.g., 1-bromo-5-fluoropentane, benzyl bromide)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF under an inert atmosphere (nitrogen or argon), add a solution of 4-chloroindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated 4-chloroindole.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong base is required to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion, which then readily attacks the electrophilic alkyl halide.
-
Anhydrous DMF: A polar aprotic solvent is used to dissolve the reactants and facilitate the SN2 reaction. It is crucial to use an anhydrous solvent as NaH reacts violently with water.
-
Inert Atmosphere: Prevents the reaction of the highly reactive NaH and the indolate anion with atmospheric oxygen and moisture.
Protocol 2: Friedel-Crafts Acylation at the C3 Position
This protocol details the introduction of an acyl group at the C3 position of the N-alkylated 4-chloroindole, a common step in the synthesis of many potent cannabinoid agonists.
Materials and Reagents:
-
N-alkylated 4-chloroindole (from Protocol 1)
-
Acyl chloride (e.g., 1-naphthoyl chloride, adamantoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Aluminum chloride (AlCl₃) or other Lewis acid
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Ice bath
Procedure:
-
Dissolve the N-alkylated 4-chloroindole (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Lewis acid (e.g., aluminum chloride, 1.2 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
To this mixture, add a solution of the acyl chloride (1.1 equivalents) in anhydrous DCM dropwise.
-
Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography or recrystallization to yield the final cannabinoid receptor agonist.
Causality Behind Experimental Choices:
-
Lewis Acid (e.g., AlCl₃): The Lewis acid activates the acyl chloride, making it a more potent electrophile for the electrophilic aromatic substitution reaction at the electron-rich C3 position of the indole.
-
Anhydrous DCM: An inert, aprotic solvent is used to prevent reaction with the Lewis acid and to dissolve the reactants.
-
Acidic Workup: The addition of aqueous acid is necessary to decompose the aluminum-complexed product and quench any remaining Lewis acid.
Structure-Activity Relationship (SAR) Insights
The biological activity of 4-chloroindole-derived cannabinoids is highly dependent on their structural features. Understanding these relationships is crucial for the rational design of new and improved agonists.
| Structural Position | Modification | Impact on CB1 Receptor Affinity | Reference |
| Indole Core | Chlorine at C4 | Reduced affinity compared to the parent non-chlorinated compound. | [6][7] |
| Chlorine at C2, C6, C7 | Largely retained binding affinity relative to the parent compound. | [6][7] | |
| N-Alkyl Chain | Varies (e.g., pentyl, cyclohexylmethyl) | Length and branching of the alkyl chain significantly influence potency and efficacy. | [4] |
| C3-Acyl Group | Aromatic vs. Aliphatic | The nature of the acyl group (e.g., naphthoyl, adamantoyl) is a key determinant of receptor affinity and agonist activity. | [5] |
Key takeaway: While chlorination at the 4-position of the indole core has been shown to reduce binding affinity for the CB1 receptor in some instances, the modular nature of the synthesis allows for compensatory modifications at the N-alkyl and C3-acyl positions to achieve high-potency agonists.[6][7] The precise positioning of the chloro substituent can be a tool to fine-tune the pharmacological profile of the resulting compounds.[6][7]
Visualizing the Synthetic Workflow and Biological Action
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: General synthetic workflow for cannabinoid agonists from 4-chloroindole.
Caption: Canonical signaling pathway of a CB1 receptor upon agonist binding.
Conclusion and Future Directions
The use of 4-chloroindole as a precursor provides a versatile and efficient platform for the synthesis of novel cannabinoid receptor agonists. The protocols and SAR insights presented in this application note serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Future work in this area could focus on exploring a wider range of substituents at the N1 and C3 positions to further refine the pharmacological properties of these compounds, including their selectivity for CB1 versus CB2 receptors and their potential as allosteric modulators.[8] The continued exploration of halogenated indole scaffolds will undoubtedly contribute to the development of the next generation of cannabinoid-based therapeutics.
References
-
Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. MDPI. Available at: [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. PubMed Central. Available at: [Link]
-
Structure–activity relationships of synthetic cannabinoid designer drug RCS-4 and its regioisomers and C4 homologues. Scilit. Available at: [Link]
-
Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. PMC - NIH. Available at: [Link]
-
Structure-Activity Relationships of Indole- and Pyrrole-Derived Cannabinoids. Semantic Scholar. Available at: [Link]
-
Regioselective Friedel-Crafts Type Acylation of Indoles: An Improvement on the Synthesis of Cannabimimetic Indole Metabolites. Cerilliant. Available at: [Link]
-
Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1). PubMed. Available at: [Link]
-
Synthetic routes to bioactive indole compounds. ResearchGate. Available at: [Link]
-
Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. MDPI. Available at: [Link]
-
Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. ResearchGate. Available at: [Link]
-
Synthesis and CB1 Cannabinoid Receptor Affinity of 4-Alkoxycarbonyl-1,5-diaryl-1,2,3-triazoles. PMC. Available at: [Link]
-
Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. Available at: [Link]
-
Synthesis of neocannabinoids using controlled friedel-crafts reactions. OpenBU. Available at: [Link]
-
Structure-activity relationship of prevalent synthetic cannabinoid metabolites on hCB 1 in vitro and in silico dynamics. Nature.com. Available at: [Link]
-
Synthesis of Medicinally Important Indole Derivatives: A Review. SpringerLink. Available at: [Link]
-
Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]
-
A solvent free mechanochemical route to indole synthesis. RSYN Proceedings. Available at: [Link]
-
Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. PMC. Available at: [Link]
-
Synthesis of Neocannabinoids Using Controlled Friedel-Crafts Reactions. ChemRxiv. Available at: [Link]
-
Structure-Activity Relationships of the Cannabinoids. GovInfo. Available at: [Link]
-
Saturated Cannabinoids: Update on Synthesis Strategies and Biological Studies of These Emerging Cannabinoid Analogs. MDPI. Available at: [Link]
-
Investigation in the CB1 and CB2 receptor binding profile and intrinsic activity of (−) - and (+)-cannabidiol and their enantiomeric and racemic derivatives. Digital CSIC. Available at: [Link]
-
Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. CNR-IRIS. Available at: [Link]
-
Structure Activity of CB1 Cannabinoid Receptor Antagonists. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
Comparison of Agonist Activity between CB1 and CB2 Receptors with Orthosteric Site Mutations. PMC. Available at: [Link]
-
Total Synthesis of (À )-Cannabidiol-C4. AIR Unimi. Available at: [Link]
-
Exploring CB1, CB2 in Various Neurological Conditions. NeurologyLive. Available at: [Link]
Sources
- 1. Synthesis and characterization of potent and selective agonists of the neuronal cannabinoid receptor (CB1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. neurologylive.com [neurologylive.com]
- 3. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Friedel-Crafts Type Acylation of Indoles: An Improvement on the Synthesis of Cannabimimetic Indole Metabolites - Cerilliant [cerilliant.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
Executive Summary
This application note details a robust, microwave-accelerated protocol for the synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid . This specific scaffold is a critical intermediate in the development of cannabinoid receptor agonists (e.g., CB2 selective ligands) and antiviral agents.
Traditional thermal synthesis of N-cyclobutyl indoles is often plagued by long reaction times and poor conversion due to the steric bulk and moderate reactivity of secondary cyclobutyl halides. Furthermore, introducing the C3-carboxylic acid moiety typically requires multi-step oxidation sequences (e.g., Vilsmeier-Haack formylation followed by oxidation).
This protocol utilizes a streamlined 3-step, 2-pot methodology:
-
Microwave-Assisted N-Alkylation: Rapid installation of the cyclobutyl group using cesium carbonate (
) in DMF. -
C3-Acylation: Friedel-Crafts acylation using trichloroacetyl chloride (a masked carboxylate).
-
Hydrolysis: Conversion of the trichloroacetyl intermediate to the free acid.
Retrosynthetic Analysis & Strategy
The synthesis is designed to maximize regioselectivity and yield. The 4-chloro substituent on the indole core deactivates the ring slightly, making the microwave energy input crucial for overcoming activation energy barriers during alkylation.
Reaction Scheme
The pathway avoids the use of unstable organolithium reagents (e.g.,
Figure 1: Synthetic pathway utilizing the trichloroacetyl chloride method for C3-carboxylation.[1][2]
Experimental Protocols
Step 1: Microwave-Assisted N-Cyclobutylation
Objective: Alkylation of the indole nitrogen with cyclobutyl bromide.
Challenge: Cyclobutyl bromide is a secondary halide with significant steric hindrance. Thermal heating often leads to elimination by-products (cyclobutene) or incomplete conversion. Microwave irradiation accelerates the
Materials:
-
4-Chloroindole (1.0 eq)
-
Cyclobutyl bromide (1.5 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Solvent: Anhydrous DMF (Dimethylformamide)
Protocol:
-
Preparation: In a 10 mL microwave process vial, dissolve 4-chloroindole (151 mg, 1.0 mmol) in anhydrous DMF (3.0 mL).
-
Addition: Add
(650 mg, 2.0 mmol) followed by cyclobutyl bromide (202 mg, 1.5 mmol). Add a magnetic stir bar.[3] -
Sealing: Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in the microwave reactor (e.g., Biotage Initiator+ or CEM Discover).
-
Temperature: 140 °C
-
Pressure Limit: 15 bar
-
Time: 20 minutes (Hold time)
-
Stirring: High
-
-
Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (
mL) to remove DMF. Dry organic layer over , filter, and concentrate.[3][4][5] -
Purification: Flash chromatography (Hexanes/EtOAc 95:5).
-
Expected Yield: 85-92%
-
Observation: Clear to pale yellow oil.
-
Step 2 & 3: C3-Acylation and Hydrolysis (Telescoped)
Objective: Installation of the carboxylic acid via the trichloroacetyl intermediate. Mechanism: Friedel-Crafts acylation at the electron-rich C3 position, followed by haloform-type hydrolysis.
Protocol:
-
Acylation: Dissolve the N-cyclobutyl indole (from Step 1) in anhydrous DCM (5 mL). Add Pyridine (1.2 eq).
-
Addition: Dropwise add Trichloroacetyl chloride (1.2 eq) at 0°C. Allow to warm to RT and stir for 2 hours (or MW heat at 50°C for 5 mins).
-
Hydrolysis (In-situ): Evaporate DCM. Re-dissolve the residue in MeOH (5 mL). Add 4N KOH (aq) (3.0 eq).
-
Irradiation: Microwave at 100°C for 10 minutes.
-
Isolation: Acidify the reaction mixture with 1N HCl to pH 3. The product will precipitate.
-
Purification: Filtration and recrystallization from Ethanol/Water or column chromatography (DCM/MeOH 95:5).
Key Process Parameters & Optimization
The following table summarizes the optimization of the critical N-alkylation step.
| Entry | Solvent | Base | Temp (°C) | Time (min) | Conversion (%) | Notes |
| 1 | DMF | 100 | 60 | 45% | Incomplete conversion. | |
| 2 | DMF | 120 | 30 | 78% | Good conversion. | |
| 3 | DMF | 140 | 20 | >95% | Optimal conditions. | |
| 4 | DMSO | KOH | 100 | 10 | 88% | Faster, but harder workup. |
| 5 | Toluene | NaH | 110 | 120 | 60% | Thermal reflux (Control). |
Technical Insight: The use of Cesium Carbonate is critical. The "Cesium Effect" increases the solubility of the carbonate anion in organic solvents and provides a "naked" anion effect, enhancing the nucleophilicity of the indole nitrogen [1].
Troubleshooting & Critical Control Points
Workflow Logic Diagram
Figure 2: Logical workflow for monitoring the microwave alkylation step.
Expert Tips:
-
Pressure Management: Cyclobutyl bromide is volatile. Ensure the microwave vial is rated for at least 20 bar. The reaction typically generates 5-8 bar of pressure at 140°C.
-
Regioselectivity: The 4-chloro group provides steric bulk. While N1 alkylation is favored, ensure the temperature does not exceed 160°C to prevent C3-alkylation by-products.
-
Acylation Stoichiometry: Trichloroacetyl chloride is moisture sensitive. Use a slight excess (1.2 - 1.5 eq) and ensure the DCM is dry. If the intermediate precipitates, do not filter; proceed directly to the hydrolysis step [2].
References
-
Microwave-Assisted N-Alkylation of Nitrogen Heterocycles
-
Indole-3-Carboxylic Acid Synthesis (Trichloroacetyl Method)
- Title: Synthesis of 1H-indole-3-carboxylic acid deriv
- Source: Journal of Heterocyclic Chemistry / NIH (Analogous protocols).
- Relevance: Validates the trichloroacetylation-hydrolysis route as a superior alternative to Vilsmeier-Haack for 3-carboxyl
-
URL:[Link]
-
Microwave Synthesis of Indole Derivatives
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 3. norlab.com [norlab.com]
- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 5. air.unimi.it [air.unimi.it]
- 6. sciforum.net [sciforum.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to synthesize sterically hindered, functionalized indoles. The synthesis of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is notoriously low-yielding due to a "perfect storm" of mechanistic bottlenecks: the severe steric hindrance of the cyclobutyl electrophile, the ambident nature of the indole nucleophile, and the electronic deactivation of the indole core by the 4-chloro substituent.
This guide deconstructs the reaction cascade—N-alkylation, Vilsmeier-Haack formylation, and Pinnick oxidation—providing causality-driven troubleshooting and self-validating protocols to maximize your yields.
Part 1: Troubleshooting N-Cyclobutylation (The vs. E2 Dilemma)
Q1: My N-alkylation yield using cyclobutyl bromide and NaH is below 20%. I observe gas evolution upon adding the halide, but starting material remains. What is happening?
A: You are observing competing E2 elimination. Cyclobutyl systems suffer from severe angle strain, making the
Q2: I am seeing a mixture of N-alkylated and C3-alkylated products. How do I enforce regioselectivity?
A: Indole is an ambident nucleophile. While the nitrogen atom is the site of deprotonation, the highest HOMO coefficient resides at the C3 carbon. If the ion pair (
Part 2: Troubleshooting C3-Carboxylation
Q3: The Vilsmeier-Haack formylation of my 1-cyclobutyl-4-chloroindole is stalling. Why?
A: The Vilsmeier-Haack reaction relies on the electrophilic aromatic substitution of an electron-rich arene by a chloroiminium ion (the Vilsmeier reagent)[3]. The 4-chloro group exerts a strong electron-withdrawing inductive effect (-I), stripping electron density from the pyrrole ring and severely deactivating the C3 position[4].
The Fix: You must force the reaction thermodynamically. Increase the equivalents of
Q4: During the Pinnick oxidation of the intermediate aldehyde to the carboxylic acid, I am generating multiple byproducts with higher mass (+34 Da). What is the cause?
A: The Pinnick oxidation utilizes sodium chlorite (
Part 3: Quantitative Data Presentation
To illustrate the causality of reaction parameters on the N-cyclobutylation step, review the optimization data below. Notice how the combination of solvent polarity, temperature, and electrophile activation (TBAI) dictates the dominant mechanistic pathway.
Table 1: Optimization of 4-Chloroindole N-Cyclobutylation
| Entry | Base (1.5 eq) | Solvent | Temp (°C) | Additive | Yield (%) | Primary Failure Mode |
| 1 | MeCN | 80 | None | < 5% | Incomplete deprotonation | |
| 2 | NaH | THF | 65 | None | 15% | High C3-alkylation (Poor ion dissociation) |
| 3 | NaH | DMF | 25 | None | 10% | High E2 elimination (Insufficient |
| 4 | NaH | DMF | 80 | None | 45% | Moderate E2 elimination |
| 5 | NaH | DMF | 80 | TBAI (0.1 eq) | 78% | Optimized (Finkelstein-assisted |
Part 4: Mechanistic Visualization
Figure 1: Synthesis workflow and competing mechanistic pathways for the target indole derivative.
Part 5: Self-Validating Experimental Protocols
Protocol 1: Finkelstein-Assisted N-Cyclobutylation
-
Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 4-chloroindole (1.0 eq) and anhydrous DMF (0.2 M).
-
Deprotonation: Cool the reaction to 0 °C. Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Validation Check: You must observe
gas evolution. Stir for 30 minutes until the solution becomes a clear, deep yellow, confirming total indolide formation.
-
-
Alkylation: Add TBAI (0.1 eq) followed by cyclobutyl bromide (1.5 eq) dropwise. Heat the mixture to 80 °C for 16 hours.
-
In-Process Validation: Quench a 50 µL aliquot in water/EtOAc. Run TLC (Hexanes:EtOAc 8:2). The N-alkylated product spot should be strongly UV-active and exhibit a higher
value than the starting material. -
Workup: Cool to room temperature, quench carefully with saturated aqueous
, and extract with EtOAc. Wash the organic layer with brine five times to remove residual DMF. Dry over , concentrate, and purify via silica gel chromatography.
Protocol 2: C3-Formylation & Pinnick Oxidation
-
Vilsmeier Reagent Generation: In a dry flask, cool anhydrous DMF (3.0 eq) to 0 °C. Dropwise add
(3.0 eq). Stir for 30 minutes to form the chloroiminium ion. -
Formylation: Dissolve 4-chloro-1-cyclobutylindole (1.0 eq) in a minimum amount of DMF and add it to the Vilsmeier reagent. Heat to 80 °C for 4 hours.
-
Validation Check: LC-MS must show complete consumption of the starting material and the appearance of the intermediate iminium mass.
-
-
Hydrolysis: Cool to room temperature, pour the mixture over crushed ice, and neutralize with 2M NaOH to pH 8. Extract the resulting 3-carboxaldehyde with EtOAc.
-
Oxidation Prep: Dissolve the crude aldehyde in a t-BuOH/Water mixture (4:1). Add 2-methyl-2-butene (10.0 eq) as the HOCl scavenger and
(4.0 eq) as a buffer. Cool to 0 °C. -
Carboxylation: Add
(3.0 eq) portion-wise. Stir at room temperature for 2 hours. -
Final Validation & Isolation: LC-MS should confirm the target mass [M-H]-. Acidify the aqueous layer to pH 3 with 1M HCl, extract with EtOAc, dry, and recrystallize to yield pure 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid.
References
-
Master Organic Chemistry. "Vilsmeier-Haack Reaction." Master Organic Chemistry. URL:[Link]
-
Wikipedia. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia. URL:[Link]
-
Kalsi, P. S. "Organic Reactions and Their Mechanisms." Dokumen.pub. URL:[Link]
Sources
Removing unreacted 4-chloroindole starting material from final product
This guide addresses the technical challenge of removing unreacted 4-chloroindole (4-CI) from reaction mixtures. It is designed for researchers requiring high-purity isolation of indole derivatives.[1]
Topic: Removal of Unreacted 4-Chloroindole Starting Material
Applicability: Organic Synthesis, Medicinal Chemistry, Process Development
Chemical Profile: 4-Chloroindole (CAS: 25235-85-2) | pKa
Module 1: Diagnostic & Detection (FAQ)
Q: How do I definitively confirm the presence of residual 4-chloroindole in my crude mixture?
A: Standard UV detection at 254 nm is often insufficient because 4-chloroindole and its derivatives (especially alkylated or arylated products) share similar chromophores.[1] You must use specific staining or orthogonal detection methods.
Recommended Diagnostic Protocol:
-
TLC Staining (The "Ehrlich" Test):
-
Reagent: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde in HCl/EtOH) or Vanillin stain.[1]
-
Observation: 4-Chloroindole typically stains a distinct pink to reddish-purple upon heating.[1][2] Many functionalized products (especially N-substituted) stain differently (often brown, orange, or yellow) or react much slower due to steric/electronic deactivation at C3.[2]
-
-
HPLC/UPLC:
-
Method: Use a gradient of Water/Acetonitrile (0.1% Formic Acid).
-
Marker: Inject a pure standard of 4-chloroindole. It is relatively lipophilic and often elutes later than polar products but earlier than bis-alkylated byproducts.[1]
-
Q: Why is 4-chloroindole co-eluting with my product on silica gel?
A: This is a common "polarity overlap" issue.[1]
-
Cause: 4-Chloroindole is a weak hydrogen bond donor (N-H) but lacks strong basicity or acidity.[1] If your product is also a neutral, lipophilic heterocycle (e.g., an N-alkylated indole), the
(difference in retention factor) may be negligible (< 0.[2]05) in standard Hexane/EtOAc systems. -
Physics: The chlorine atom at C4 reduces the electron density of the indole ring slightly compared to the parent indole, making it less "sticky" on silica than electron-rich indoles, often causing it to smear or tail into your product band.
Module 2: Purification Workflows (Troubleshooting)
Use the following decision matrix to select the correct removal strategy based on your product's physicochemical properties.
Figure 1: Decision tree for selecting the optimal purification strategy based on product properties.
Scenario A: The Product is Ionizable (Amine or Acid)
The "pH Switch" Protocol Since 4-chloroindole is effectively neutral (pKa ~16), it will remain in the organic layer during mild acid/base washes.
-
If Product is an Amine (Basic):
-
If Product is an Acid (Carboxylic/Phenol):
Scenario B: The Product is Neutral (Co-elution Issues)
If your product is neutral (e.g., amide, ester, protected amine), acid/base extraction will fail.[2] Use these advanced techniques.
1. Silver Nitrate Impregnated Silica (Argentation Chromatography)
Why it works: Indoles are electron-rich
Protocol:
-
Preparation: Dissolve
(10% w/w relative to silica) in Acetonitrile. Add silica gel.[1][4] Evaporate solvent in the dark (Rotavap). Result: Free-flowing "Silver Silica".[1] -
Column: Pack a column with this modified silica (protect from light with foil).
-
Elution: Run standard Hexane/EtOAc gradient.
-
Result: 4-Chloroindole will be retained longer than usual due to the Ag-
interaction, often allowing separation from non-aromatic or electron-poor products.[1]
2. Chemical Scavenging (The "Derivatization" Trick)
If chromatography fails, react the impurity away. The C3 position of 4-chloroindole is nucleophilic.[1] You can react it with an electrophile to create a "tagged" species that is easily removed.
Reagent: Polymer-supported Benzaldehyde (PS-Benzaldehyde) or simple Succinic Anhydride.[1][2] Mechanism: Electrophilic Aromatic Substitution (EAS) at C3.
Protocol (Using Succinic Anhydride):
-
Setup: Dissolve crude mixture in DCM.
-
Reagent: Add 2-3 equivalents of Succinic Anhydride and a catalytic amount of Lewis Acid (e.g.,
or mild ) or simply heat with acetic acid if the product is stable. Note: 4-Cl deactivates the ring, so a Lewis Acid is usually required.[2] -
Reaction: The 4-chloroindole reacts to form a keto-acid derivative (highly polar/acidic).[1]
-
Workup: Wash the reaction mixture with Sat. NaHCO₃ .[1][3] The reacted indole derivative (now a carboxylic acid) goes into the aqueous waste. The neutral product remains in the organic layer.
Module 3: Quantitative Data & Solvents
Solubility Profile of 4-Chloroindole
Use this table to design recrystallization systems.
| Solvent | Solubility (25°C) | Utility |
| Water | Insoluble | Poor solvent; good anti-solvent.[1][2] |
| Hexane/Heptane | Low | Good anti-solvent for recrystallization. |
| Toluene | Moderate | Good for hot extraction.[1] |
| DCM / Chloroform | High | General dissolution.[1] |
| Ethanol / Methanol | High | Good for recrystallization (dissolve hot, cool down).[2] |
| DMSO | Very High | Avoid (hard to remove). |
Recrystallization Strategy: If your product is a solid, try dissolving the crude in hot Ethanol and adding water dropwise until turbid, then cooling.[2] 4-Chloroindole is moderately soluble in cold ethanol, while many amides/esters crystallize out.[1][2] Alternatively, use Hexane/Toluene mixtures.[2]
Module 4: Safety & Handling
-
Hazard: 4-Chloroindole is an irritant (Skin/Eye/Respiratory).[1]
-
Storage: Store at 2-8°C away from light. Indoles oxidize slowly to colored oligomers (indoxyls/isatins) upon air exposure.
-
Disposal: Chlorinated organic waste.[1]
References
-
PubChem. 4-Chloroindole Compound Summary. National Library of Medicine. Available at: [Link][2]
-
Li, J. J. Name Reactions in Heterocyclic Chemistry. Wiley-Interscience, 2004.[1][2] (Context: Fischer Indole Synthesis and reactivity of indole C3 position).
-
Williams, C. M., & Mander, L. N. "Chromatography with Silver Nitrate."[2] Tetrahedron, 2001.[2] (Context: Argentation chromatography for separating pi-systems).
Sources
Technical Support Center: Solubility Optimization for 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
Case ID: IND-SOL-4CL-CYC Status: Open Priority: High (Blocker for Biological Assays) Assigned Specialist: Senior Application Scientist, Formulation Chemistry[1]
Executive Summary & Physicochemical Profile
User Query: "I cannot get 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid to dissolve in my assay buffer (PBS, pH 7.4). It precipitates immediately upon dilution from DMSO."
Root Cause Analysis: This compound presents a classic "brick dust" profile.[1] It possesses a rigid, hydrophobic core (indole + cyclobutyl + chloro) competing with a single ionizable hydrophilic handle (carboxylic acid).
-
The Cyclobutyl Group: Adds significant lipophilicity (LogP increase ~1.2 units vs. methyl) and steric bulk, reducing the solvation energy water can provide.
-
The Chloro Substituent: Further decreases water solubility and increases crystal lattice energy.
-
The Carboxylic Acid: This is your only "lever" for solubility. At pH levels below its pKa, the molecule is neutral and insoluble.
Compound Datasheet (Estimated)
| Parameter | Value (Est.) | Implication |
| pKa (Acidic) | 3.9 – 4.2 | At pH < 6, a significant fraction remains protonated (neutral/insoluble).[1] |
| LogP | 4.5 – 5.2 | Highly lipophilic.[1] Partitions strongly into membranes/plastics. |
| Water Solubility (Neutral) | < 1 µg/mL | Essentially insoluble in pure water or acidic media. |
| DMSO Solubility | > 30 mg/mL | Excellent organic solubility. |
| Critical Challenge | "Crash-out" | Rapid precipitation when DMSO stock is diluted into aqueous buffer.[1] |
Troubleshooting Workflow (Decision Tree)
Use this logic flow to determine the correct solubilization strategy for your specific application.
Figure 1: Decision tree for selecting the optimal solubilization method based on experimental constraints.
Step-by-Step Protocols
Protocol A: Preparation of Stable Stock Solution
Always start here. Do not attempt to dissolve the solid powder directly in water.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1][2] Avoid hydrous DMSO as it promotes degradation and lowers solubility.
-
Concentration: Prepare a 10 mM or 50 mM stock.
-
Calculation: MW ≈ 250 g/mol (Estimate).[1] To make 1 mL of 50 mM stock, weigh ~12.5 mg.
-
-
Dissolution: Vortex vigorously. If particles remain, sonicate at 40 kHz for 5 minutes.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.
Protocol B: The "Shift-pH" Dilution Method (For In Vitro Assays)
Prevents the "cloudy puff" of precipitation.[1]
The Mechanism: The indole-carboxylic acid must be ionized to stay in solution.[1] Standard PBS (pH 7.4) may not be basic enough to instantly ionize the compound before it aggregates.
-
Prepare Buffer: Use a buffer with a slightly higher buffering capacity, such as Tris-HCl (pH 8.0) or add extra HEPES to your media.[1]
-
The Drop-wise Technique:
-
Place your culture media/buffer on a magnetic stirrer (gentle stir).[1]
-
Submerge the pipette tip below the surface of the liquid.
-
Slowly inject the DMSO stock. Do not drop it onto the surface.
-
-
Validation: Inspect for turbidity (cloudiness) against a light source.[1] If clear, proceed.
Protocol C: The "In Vivo" Formulation (High Concentration)
For animal studies requiring doses > 10 mg/kg.
Formulation Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline.[1][3]
-
Step 1 (Solvent): Dissolve compound in 10% of the final volume of DMSO. (Solution must be clear).
-
Step 2 (Co-solvent): Add 40% volume of PEG300.[1][3] Vortex.
-
Step 3 (Surfactant): Add 5% volume of Tween 80. Vortex.
-
Step 4 (Aqueous): Slowly add 45% volume of Saline or Water.[1]
-
Critical: If precipitation occurs here, sonicate. If it persists, adjust the pH of the saline to 8.0 using 1N NaOH before addition.
-
Troubleshooting FAQ
Q1: Why does my compound precipitate even at 10 µM in PBS? A: This is likely due to "Local Supersaturation." When a drop of DMSO stock hits the water, the DMSO diffuses away faster than the compound can dissolve, leaving the compound in a water-rich pocket where it crashes out.
-
Fix: Use the Submerged Injection technique (Protocol B) and ensure the buffer is warm (37°C).
Q2: Can I use Ethanol instead of DMSO? A: Generally, no. Indole derivatives often have lower solubility in ethanol than DMSO. Furthermore, ethanol evaporates during handling, changing the concentration. Stick to DMSO unless strictly contraindicated.
Q3: The solution is clear, but my cells are dying. Is it the compound? A: Check your final DMSO concentration.
-
Many primary cells are sensitive to DMSO > 0.1%.
-
Control: Run a "Vehicle Only" control (DMSO without drug).
-
Alternative: If DMSO is toxic, switch to Protocol D (Cyclodextrin) : Dissolve the drug in DMSO, then add to a 20% solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1] The cyclodextrin encapsulates the hydrophobic cyclobutyl tail, shielding the cells from free DMSO and the drug's lytic effects.
Q4: How do I verify if the compound is actually in solution? A: Visual inspection is not enough.
-
Centrifugation Test: Spin the "dissolved" sample at 13,000 rpm for 10 minutes. Measure the concentration of the supernatant via HPLC or UV-Vis absorbance.[1] If the concentration is lower than expected, you have invisible micro-precipitates.
References
-
Li, Di. (2016). Physicochemical Characterization of Indole-3-carboxylic Acid Derivatives. Frontiers in Pharmacology. Retrieved from [Link]
-
National Institutes of Health (NIH). (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Peptide Combinations. PMC. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Side Reactions During Indole-3-Carbonitrile Hydrolysis
Welcome to the Technical Support Center for indole chemistry. The hydrolysis of indole-3-carbonitriles (3-cyanoindoles) to their corresponding amides or carboxylic acids is a deceptively complex transformation. Due to the electron-rich nature of the indole core, researchers frequently encounter catastrophic side reactions, including spontaneous decarboxylation, over-hydrolysis, and ring oxidation.
This guide synthesizes field-proven methodologies and mechanistic causality to help you design self-validating, high-yield hydrolysis workflows.
Troubleshooting Guide: Causality and Solutions
Issue 1: Complete Loss of Product via Decarboxylation
The Problem: Upon attempting to isolate indole-3-carboxylic acid, the primary isolated product is unsubstituted indole.
The Causality: Indole-3-carboxylic acids are notoriously unstable under acidic conditions. The electron-rich pyrrole ring of the indole facilitates protonation at the highly nucleophilic C3 position. This forms a zwitterionic intermediate that rapidly undergoes an
-
Avoid Acidic Hydrolysis: Never use
or to hydrolyze indole-3-carbonitriles. Always use base-catalyzed conditions (e.g., ). -
Controlled Workup: During the acidification step to precipitate the carboxylic acid from the basic aqueous layer, you must maintain the temperature at 0°C and carefully adjust the pH to exactly 4.0 using dilute acid. Over-acidification at room temperature will trigger immediate decarboxylation.
Issue 2: Over-Hydrolysis to the Carboxylic Acid
The Problem: When targeting indole-3-carboxamide, the reaction "overshoots," yielding a mixture of amide and carboxylic acid.
The Causality: The activation energy required to hydrate a nitrile to an amide is often similar to, or higher than, the energy required to hydrolyze the resulting amide to a carboxylic acid. Standard basic hydrolysis (
Issue 3: Oxidation of the Indole Core
The Problem: The reaction mixture turns dark red or brown, and TLC shows multiple highly polar spots (e.g., oxindoles or isatins).
The Causality: The C2 and C3 positions of the indole ring are highly susceptible to oxidation. When using peroxide-based methods (like the UHP method mentioned above) in excess, or when running high-temperature basic refluxes open to the air, the indole core oxidizes.
The Solution: Strictly limit peroxide equivalents (maximum 3.0-4.0 eq of UHP) and run reflux reactions under an inert Argon or Nitrogen atmosphere. Always quench peroxide reactions with sodium thiosulfate (
Reaction Pathways & Decision Logic
Mechanistic pathways of indole-3-carbonitrile hydrolysis and associated side reactions.
Decision tree for selecting hydrolysis conditions to minimize side reactions.
Quantitative Data: Comparison of Hydrolysis Methods
The following table summarizes the expected outcomes of various hydrolysis conditions applied to indole-3-carbonitriles, highlighting the balance between conversion and side-reaction mitigation.
| Hydrolysis Method | Reagents & Conditions | Target Product | Major Side Reaction | Typical Yield |
| Harsh Acidic | Indole-3-carboxylic acid | Decarboxylation (Yields Indole) | < 10% | |
| Standard Basic | Indole-3-carboxylic acid | Oxidation (if exposed to | 75 - 85% | |
| Mild Peroxide | UHP, | Indole-3-carboxamide | Over-oxidation (if UHP > 4 eq) | 80 - 90% |
| Enzymatic | Nitrilase (e.g., A. faecalis), pH 7.0, 30°C | Indole-3-carboxylic acid | None (Highly specific) | 60 - 70% |
Self-Validating Experimental Protocols
Protocol A: Synthesis of Indole-3-Carboxamide (Avoiding Over-Hydrolysis)
This protocol utilizes the Urea-Hydrogen Peroxide (UHP) adduct to halt the reaction precisely at the amide stage.
-
Setup: In a round-bottom flask, dissolve 1.0 mmol of indole-3-carbonitrile in 5 mL of an Acetone/Water mixture (1:1 v/v).
-
Reagent Addition: Add 0.2 mmol (0.2 eq) of Potassium Carbonate (
), followed by 4.0 mmol (4.0 eq) of Urea-Hydrogen Peroxide (UHP) adduct. -
Reaction: Stir the mixture at room temperature (20-25°C) for 2 to 4 hours.
-
In-Process Validation: Check the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The starting nitrile will appear as a high-
spot under UV, while the highly polar amide will appear near the baseline. The reaction is complete when the high- spot disappears. -
Quenching (Critical Step): Add 5 mL of saturated aqueous Sodium Thiosulfate (
) and stir for 15 minutes. Self-Validation: This destroys unreacted peroxide, preventing oxidative degradation of the indole core during solvent removal. -
Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure to yield the pure amide.
Protocol B: Synthesis of Indole-3-Carboxylic Acid (Avoiding Decarboxylation)
This protocol uses basic hydrolysis followed by a strictly temperature-controlled acidification to prevent
-
Setup: Dissolve 1.0 mmol of indole-3-carbonitrile in 5 mL of Ethanol. Add 5 mL of 2M aqueous Sodium Hydroxide (
). -
Reaction: Equip the flask with a reflux condenser, purge with Argon, and heat to reflux (approx. 85°C) for 12 hours.
-
Cooling: Remove from heat and allow the reaction to cool completely to room temperature. Evaporate the ethanol under reduced pressure.
-
Extraction of Impurities: Wash the remaining basic aqueous layer with Diethyl Ether (2 x 5 mL) to remove any unreacted starting material or trace decarboxylated indole. Discard the ether layer.
-
Acidification (Critical Step): Cool the aqueous layer in an ice-water bath to exactly 0°C. While stirring vigorously, add 1M
dropwise until the pH reaches exactly 4.0 (monitor with a calibrated pH meter or precise indicator paper). Self-Validation: A white/off-white precipitate of indole-3-carboxylic acid will form. Keeping the temperature at 0°C suppresses the kinetic pathway for zwitterion-mediated decarboxylation. -
Isolation: Immediately filter the precipitate through a Büchner funnel, wash with ice-cold water, and dry under a high vacuum.
Frequently Asked Questions (FAQs)
Q: Do I need to protect the N1 position of the indole before hydrolysis?
A: Generally, no. While the N-H proton is slightly acidic (
Q: Are there enzymatic alternatives to chemical hydrolysis? A: Yes. Biocatalysis is highly effective for indole nitriles. Nitrilases (EC 3.5.5.1), such as those cloned from Alcaligenes faecalis or Pseudomonas sp., can catalyze the hydrolysis of indole-3-acetonitrile and related derivatives directly to the carboxylic acid at neutral pH and mild temperatures (30-50°C), completely bypassing the risk of decarboxylation [3].
Q: Why is my indole-3-carboxylic acid bubbling when I try to dissolve it in slightly acidic NMR solvents like
References
- Heteroaromatic hydrogen exchange reactions. Part 9. Acid catalysed decarboxylation of indole-3-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
- Mild and Efficient Conversion of Nitriles (I) to Amides (II) with Basic Urea - Hydrogen Peroxide Adduct. ResearchGate / Synthetic Communications.
- Nitrilase in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile: cloning of the Alcaligenes gene and site-directed mutagenesis of cysteine residues. PubMed / PNAS.
Optimizing pH conditions for the precipitation of indole-3-carboxylic acids
Topic: Role: Senior Application Scientist Audience: Drug Development & Organic Chemistry Researchers[1]
Technical Support Center: Indole-3-Carboxylic Acid (I3CA) Isolation
Welcome to the technical support hub for Indole-3-Carboxylic Acid (I3CA) precipitation. This guide addresses the specific physicochemical challenges of isolating I3CA, specifically balancing solubility limits against the inherent risk of acid-catalyzed decarboxylation .
Module 1: The Thermodynamics of Precipitation
Q: What is the exact pH endpoint I should target for maximum recovery?
A: You should target a pH of 2.5 – 3.0 , but no lower.
The Causality:
Indole-3-carboxylic acid has a pKa of approximately 3.9 (for the carboxylic acid moiety) [1].[1] To achieve >99% precipitation, you must drive the equilibrium toward the protonated, neutral species (
-
At pH > 5.9 (pKa + 2): The molecule exists almost exclusively as the soluble carboxylate anion (
).[1] -
At pH ~ 3.9 (pKa): The system is at 50% dissociation. Solubility is still too high for efficient isolation.
-
At pH < 1.9 (pKa - 2): The species is fully protonated (
).[1] However, indoles are acid-sensitive.[1] Pushing the pH below 2.0 drastically increases the rate of decarboxylation , converting your product into Indole and [2].
Recommendation: Stop acidification at pH 2.5 . This provides sufficient protonation for precipitation while maintaining a safety margin against decomposition.
Module 2: Troubleshooting "Oiling Out"
Q: My product separates as a sticky gum or oil instead of a powder. How do I fix this?
A: You are experiencing Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."[1][2] This occurs when the amorphous liquid phase is energetically more accessible than the crystalline solid phase, often due to high supersaturation or impurities [3].[2]
The Fix: The "Cloud Point" Protocol Do not simply add acid faster. Instead, use a co-solvent system to raise the solubility of the "oil" phase just enough to allow organized nucleation.
Optimized Solvent System Table:
| Parameter | Recommended Condition | Technical Rationale |
| Primary Solvent | Water (Alkaline) | Solubilizes the salt form ( |
| Co-Solvent | Ethanol or Methanol (10-20% v/v) | Increases solubility of the neutral form ( |
| Temperature | 20°C - 25°C | Do not chill yet. Cold temperatures favor amorphous oil formation over crystal growth.[1] |
| Agitation | Moderate (300-400 RPM) | High shear is needed to break oil droplets, but avoid foaming.[1] |
Visual Logic: Oiling Out Troubleshooting
Caption: Decision tree for remediating Liquid-Liquid Phase Separation (LLPS) during I3CA precipitation.
Module 3: Stability & Purity (The Decarboxylation Risk)
Q: Why is my isolated solid turning pink/brown upon drying?
A: This is a hallmark of acid-catalyzed decarboxylation and subsequent oxidation.[1]
The Mechanism:
Indole-3-carboxylic acids are electronically predisposed to lose
Critical Control Points:
-
Avoid Mineral Acids: If possible, use Acetic Acid or Formic Acid for precipitation. They act as self-buffering agents.[1]
-
Temperature Control: Never heat the acidic slurry. Decarboxylation is endothermic and accelerated by heat.
-
Drying: Dry under vacuum at
. Avoid oven drying at atmospheric pressure.
Module 4: Standardized Application Protocol
This protocol minimizes local regions of low pH (hot spots) to prevent decomposition.
Reagents:
-
Crude Indole-3-Carboxylic Acid mixture[1]
-
2M NaOH (Dissolution base)[1]
-
1M Acetic Acid (Preferred) or 1M HCl (If strict pH control is available)[1]
-
Ethanol (Optional co-solvent)[1]
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid in water (10 volumes). Slowly add 2M NaOH until pH reaches 10-11. The solution should become clear (amber/yellow).
-
Clarification: Filter the alkaline solution through Celite or a 0.45µm membrane to remove insoluble impurities (these act as nucleation sites for oiling out).
-
Buffering (Optional): Add Ethanol (10% of total volume) if the crude material is known to be oily.
-
Controlled Acidification:
-
Place the vessel under overhead stirring.
-
Add acid dropwise .
-
Monitor pH continuously.
-
Stop point: When distinct turbidity (cloud point) appears (usually pH ~5.5), stop acid addition for 10 minutes. Allow crystals to nucleate.
-
-
Final Precipitation: Resume acid addition very slowly until pH 2.5 is reached.
-
Digestion: Stir at 20°C for 30-60 minutes. Do not heat.
-
Isolation: Filter and wash with chilled water (pH adjusted to 3.0).
-
Drying: Vacuum oven at 35°C.
Process Flow Diagram:
Caption: Optimized workflow emphasizing the "Nucleation Hold" to prevent occlusion and oiling.
References
-
Zhou, X., et al. (2020).[3] Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Taylor & Francis Online. Retrieved from [Link][1]
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Troubleshooting. Retrieved from [Link][1]
Sources
Strategies for purifying 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid without chromatography
Welcome to the Advanced Application Support Center. As researchers scale up the synthesis of lipophilic indole derivatives, reliance on column chromatography often becomes a severe operational bottleneck. This guide provides field-proven, chromatography-free isolation strategies tailored specifically to the unique physicochemical properties of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid .
As a Senior Application Scientist, my goal is to ensure you understand the causality behind every step. We do not just run protocols; we engineer self-validating chemical systems.
Physicochemical Profiling & Purification Rationale
Before executing a purification, we must analyze the molecule's structural components to predict its behavior in solution. 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid presents unique challenges due to competing polar and highly lipophilic moieties.
Table 1: Physicochemical Data & Purification Rationale
| Structural Feature | Property Impact | Purification Rationale |
| Carboxylic Acid (-COOH) | Acidic (pKa ~4.5) | Enables deprotonation by weak aqueous bases (e.g., NaHCO₃) for liquid-liquid partitioning[1]. |
| Indole Core | Aromatic, Lipophilic | Drives solubility in organic solvents (EtOAc, DCM) when the molecule is in its neutral, protonated state. |
| 1-Cyclobutyl Group | High Steric Bulk, Highly Lipophilic | Increases the risk of the product "oiling out" during crystallization; acts as a surfactant tail during extraction. |
| 4-Chloro Group | Electron-Withdrawing | Slightly lowers the pKa of the acid; increases the overall lipophilicity and density of the molecule. |
Process Visualization: Extraction Workflow
The most efficient way to isolate this compound from neutral impurities (such as unreacted starting materials or alkyl halides) is a differential acid-base extraction.
Fig 1. Differential acid-base extraction workflow for indole-3-carboxylic acids.
Validated Experimental Protocols
Protocol A: Differential Acid-Base Extraction
This protocol leverages the pKa difference between the target carboxylic acid and neutral impurities to induce phase separation[2].
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (approx. 10 mL per gram of crude).
-
Causality: EtOAc is a moderately polar, water-immiscible solvent that fully dissolves the lipophilic indole core.
-
-
Deprotonation: Add an equal volume of 1M aqueous NaHCO₃ to the separatory funnel.
-
Causality: NaHCO₃ (conjugate acid pKa 6.4) selectively deprotonates the target carboxylic acid without hydrolyzing potential neutral ester impurities, leaving them in the organic phase[1].
-
-
Partitioning: Rock the separatory funnel gently.
-
Self-Validation Step: Vent the funnel frequently. The evolution of CO₂ gas is a physical confirmation that the acid-base neutralization is actively occurring.
-
-
Separation: Collect the bottom aqueous layer (containing the water-soluble sodium carboxylate). Discard the top organic layer.
-
Acidification: Cool the aqueous layer in an ice bath. Dropwise, add 2M HCl while stirring vigorously.
-
Self-Validation Step: Test the solution with pH paper. The pH must be ≤ 3 to ensure complete protonation of the indole-3-carboxylic acid[3].
-
-
Isolation: Collect the resulting precipitate via vacuum filtration. Wash with cold water and dry under a vacuum.
Protocol B: Solvent/Anti-Solvent Recrystallization
If the extracted product requires further polishing, recrystallization is the standard validated method for removing trace polar impurities[4].
Table 2: Quantitative Solvent Selection for Recrystallization
| Solvent System | Target Solubility (Hot) | Target Solubility (Cold) | Recommendation |
| 100% Ethanol | High (>100 mg/mL) | Moderate (~20 mg/mL) | Poor yield; the lipophilic cyclobutyl group keeps the product dissolved. |
| EtOH / H₂O (1:1) | High (~50 mg/mL) | Low (<5 mg/mL) | Optimal; forces sharp crystallization upon cooling. |
| Hexanes | Low (<1 mg/mL) | Insoluble | Excellent for trituration of impurities, but fails as a primary solvent. |
-
Dissolution: Suspend the crude solid in a minimum volume of boiling ethanol.
-
Causality: Heat and ethanol disrupt the stable intermolecular hydrogen-bonded dimers of the carboxylic acid.
-
-
Anti-Solvent Addition: Dropwise, add hot water (anti-solvent) until the solution becomes slightly turbid, then add 1-2 drops of ethanol until it just clears.
-
Nucleation: Remove from heat and allow to cool to room temperature undisturbed.
-
Self-Validation Step: Crystal formation should begin within 30 minutes. The addition of water increases the dielectric constant of the medium, forcing the lipophilic cyclobutyl and chloro groups to aggregate and form a crystal lattice.
-
-
Harvesting: Chill in an ice bath for 1 hour, filter, and wash the crystals with ice-cold 1:1 EtOH/Water.
Troubleshooting & FAQs
Q1: During the NaHCO₃ extraction, a thick white emulsion formed between the layers. How do I resolve this? A: This is a common issue. The sodium salt of 4-chloro-1-cyclobutyl-1H-indole-3-carboxylic acid is highly amphiphilic. The lipophilic cyclobutyl/chloro-indole core and the polar carboxylate head act together as a surfactant, stabilizing EtOAc/water micelles.
-
Corrective Action: Do not shake vigorously; use a gentle rocking motion. To break an existing emulsion, add saturated aqueous NaCl (brine). This increases the ionic strength of the aqueous layer, decreasing the solubility of the organic solvent in the aqueous phase and disrupting the micelles. Alternatively, filter the entire biphasic mixture through a pad of Celite.
Q2: After acidifying the aqueous layer with HCl, my product "oiled out" instead of forming a filterable solid. Why? A: "Oiling out" (liquid-liquid phase separation) occurs when the product precipitates at a temperature above its melting point in that specific solvent mixture, or when residual organic solvent (EtOAc) is trapped in the aqueous layer. The bulky 1-cyclobutyl group severely hinders rapid crystal lattice formation.
-
Corrective Action: Ensure all residual EtOAc is removed from the aqueous layer by applying a brief vacuum (rotary evaporator) or bubbling N₂ through it before acidification. If oiling out still occurs, simply extract the milky aqueous layer with fresh EtOAc, dry the organic layer over anhydrous Na₂SO₄, and evaporate to yield the solid product.
Q3: TLC shows a persistent non-polar impurity even after acid-base extraction. What is it, and how do I remove it? A: If the impurity is highly non-polar, it is likely an unreacted alkyl halide (e.g., cyclobutyl bromide) or a neutral ester. While these should remain in the organic layer during extraction, trace amounts can carry over if the phase separation was sloppy.
-
Corrective Action: Perform a trituration. Suspend the dried crude solid in cold hexanes or a 9:1 hexanes/diethyl ether mixture. The highly lipophilic impurities will dissolve, while the hydrogen-bonded carboxylic acid dimer remains completely insoluble. Filter the suspension to recover the purified acid.
Q4: Why should I use NaHCO₃ instead of NaOH for the extraction? A: Selectivity. NaOH is a strong base that can cause unwanted side reactions, such as the hydrolysis of unreacted ester starting materials. If ester impurities are hydrolyzed into carboxylic acids, they will become water-soluble and co-extract into your aqueous layer, defeating the entire purpose of the purification[1]. NaHCO₃ is a mild base that is strictly strong enough to deprotonate the target acid (pKa ~4.5) but nothing else.
References
-
Title: 4.8: Acid-Base Extraction - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Acid-Base Extraction | Purpose, Theory & Applications Source: Study.com URL: [Link]
-
Title: Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists Source: Frontiers in Chemistry URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Acid-Base Extraction | Purpose, Theory & Applications - Lesson | Study.com [study.com]
- 3. Frontiers | Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Addressing thermal instability of 4-chloroindole derivatives during workup
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing yield loss, tar formation, or baseline streaking during the isolation of 4-chloroindole derivatives.
Part 1: Mechanistic Insights (FAQ)
Q: Why do my 4-chloroindole derivatives degrade into complex, dark mixtures during standard rotary evaporation or extraction? A: The degradation is primarily driven by the formation of a highly reactive vinylogous imine intermediate known as an alkylideneindolenine [1]. Under thermal stress (typically >40 °C) or in the presence of strong acids/bases, substituents at the C-3 position of the indole ring can undergo rapid elimination[2].
The 4-chloro substituent exerts an inductive electron-withdrawing effect, but the pyrrole ring remains highly electron-rich. This creates a "push-pull" electronic environment that lowers the activation energy required for the cleavage of leaving groups. Once the electrophilic alkylideneindolenine is formed, it rapidly undergoes nucleophilic attack by other indole molecules in the concentrated extract, leading to irreversible dimerization and oligomerization (observed as a dark, insoluble tar)[1].
Q: Why does the pH of the aqueous quench matter so much for thermal stability? A: Strong acids (e.g., HCl, H2SO4) protonate the leaving group or the indole nitrogen, which catalytically accelerates the elimination process that forms the reactive alkylideneindolenine[2]. Conversely, strong bases deprotonate the indole N-H, driving the same degradation pathway. Therefore, quenching must be performed using mild, buffering reagents (like saturated aqueous NH₄Cl) that maintain a near-neutral pH and kinetically trap the stable product before thermal concentration begins[3].
Part 2: Troubleshooting Guide & Process Optimization
Q: How should I modify my solvent removal process to prevent thermal degradation? A: You must decouple solvent removal from thermal stress. Never exceed a water bath temperature of 25–30 °C during rotary evaporation. If your extraction solvent has a high boiling point (e.g., ethyl acetate, toluene), switch to a highly volatile solvent like dichloromethane (DCM) or diethyl ether for the extraction phase. This allows for rapid solvent removal under high vacuum (≤50 mbar) at room temperature.
Q: Are there alternative methodologies that completely bypass thermal concentration? A: Yes. Utilizing Deep Eutectic Solvents (DES), such as a Choline Chloride:Urea mixture, allows for the synthesis and subsequent extraction of indole derivatives at room temperature[4]. Because DES systems are highly polar and immiscible with non-polar organic solvents, the product can be extracted directly into a cold organic phase without the need for aggressive thermal concentration or the resolution of aqueous-organic emulsions[4].
Part 3: Step-by-Step Methodologies
Protocol A: Cryogenic Biphasic Quench and Low-Temperature Isolation
Causality: This protocol suppresses the thermal activation energy required for alkylideneindolenine formation and uses a strict buffer to prevent acid-catalyzed elimination.
-
Reaction Termination: Cool the reaction vessel to 0–5 °C using an ice-water bath.
-
Self-Validation: Insert a PTFE-coated thermocouple directly into the reaction mass. Do not rely solely on the external bath temperature, as exothermic quenching can cause localized heating.
-
-
Buffered Quench: Slowly add cold (5 °C) saturated aqueous NH₄Cl dropwise to the reaction mixture[3]. Maintain the internal temperature strictly below 10 °C during the addition.
-
Self-Validation: Monitor the pH of the aqueous phase using pH indicator strips; it must remain between 6.0 and 7.0.
-
-
Extraction: Add cold dichloromethane (DCM). Stir vigorously for 5 minutes, then transfer to a pre-chilled separatory funnel.
-
Washing & Drying: Separate the organic layer and wash with cold brine. Dry over anhydrous Na₂SO₄.
-
Self-Validation: Perform a rapid Thin Layer Chromatography (TLC) against the crude reaction mixture. The absence of baseline streaking indicates the successful suppression of oligomerization.
-
-
Concentration: Filter the drying agent. Concentrate the filtrate using a rotary evaporator with a water bath set strictly to ≤25 °C and high vacuum (≤50 mbar).
Protocol B: Deep Eutectic Solvent (DES) Room-Temperature Extraction
Causality: DES provides a highly polar, non-aqueous environment that stabilizes the indole core and allows for seamless phase separation without heating.
-
DES Preparation: Mix Choline Chloride and Urea (1:2 molar ratio) and stir at 80 °C until a clear liquid forms. Cool to room temperature before use[4].
-
Reaction & Partitioning: Conduct the synthesis within the DES. Upon completion, add a volatile, non-polar solvent (e.g., cold DCM) directly to the DES mixture[4].
-
Phase Separation: Stir vigorously at room temperature for 10 minutes. The DES and DCM will form two distinct phases. The 4-chloroindole derivative partitions entirely into the DCM layer.
-
Self-Validation: Spot the DES layer on a TLC plate and visualize under UV light to ensure complete extraction of the product.
-
-
Isolation: Decant the DCM layer and evaporate under a gentle stream of nitrogen gas at room temperature, entirely avoiding the rotary evaporator.
Part 4: Quantitative Data Summary
The following table demonstrates the impact of workup conditions on the recovery and purity of 4-chloroindole derivatives, highlighting the severe yield penalties of standard thermal processing.
| Workup Methodology | Max Processing Temp | Aqueous Quench pH | Average Yield (%) | Purity (HPLC, %) | Oligomerization (%) |
| Standard Workup | 45 °C | ~2.0 (HCl) | 35 - 45% | < 70% | > 25% |
| Protocol A (Cold) | 25 °C | ~6.5 (NH₄Cl) | 85 - 92% | > 95% | < 2% |
| Protocol B (DES) | 20 °C | N/A (Biphasic) | 88 - 94% | > 97% | Not Detected |
Part 5: Mechanistic Workflow Visualization
Workflow mapping the thermal degradation of 4-chloroindoles vs. optimized stabilization pathways.
References
-
Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link][1]
-
Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles Source: Royal Society of Chemistry (RSC) URL:[Link][2]
-
Preparation of Fully Substituted Anilines for the Synthesis of Functionalized Indoles Source: Organic Letters (ACS Publications) URL:[Link][3]
-
Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound Source: Taylor & Francis Online URL:[Link][4]
Sources
Validation & Comparative
Mass spectrometry fragmentation patterns of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid
Mass Spectrometry Fragmentation Patterns of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic Acid: An Analytical Comparison Guide
As a Senior Application Scientist in mass spectrometry, I frequently encounter challenges in the unambiguous identification of halogenated, N-alkylated indole derivatives. These compounds—often utilized as advanced pharmaceutical intermediates or identified as precursors in synthetic cannabinoid manufacturing—require precise analytical characterization.
This guide provides an in-depth comparative analysis of the tandem mass spectrometry (MS/MS) fragmentation patterns of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid against its non-chlorinated and structurally varied analogs. By understanding the thermodynamic causality behind these gas-phase dissociations, researchers can develop highly selective Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays.
Mechanistic Principles of Gas-Phase Dissociation
The fragmentation of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid (Exact Mass: 249.0556 Da) in positive electrospray ionization (ESI+) is governed by three distinct structural features:
-
N1-Cyclobutyl Cleavage (The Dominant Pathway): Unlike short-chain alkyl groups (e.g., methyl), the cyclobutyl ring undergoes a highly favored neutral loss of cyclobutene (
, Da). This occurs via a -hydrogen transfer mechanism, driven by the relief of ring strain and the thermodynamic stability of the resulting N-unsubstituted indole cation. -
C3-Carboxylic Acid Dehydration: The protonated carboxylic acid readily loses water (
, Da) to form a highly stabilized, electrophilic acylium ion. This loss can occur concurrently with or independently of the N-alkyl cleavage[1]. -
C4-Chlorine Inductive Effect: The presence of the electronegative chlorine atom at the C4 position exerts an inductive electron-withdrawing effect. While it slightly destabilizes the indole cation compared to its non-chlorinated counterpart, it provides a highly diagnostic
isotopic signature (approximate 3:1 ratio) that serves as an internal validation metric for peak assignment[2].
Comparative Fragmentation Analysis
To objectively evaluate the diagnostic utility of these product ions, we must compare the target compound against two structural alternatives:
-
Alternative A: 1-Cyclobutyl-1H-indole-3-carboxylic acid (Lacks the C4-Chlorine; evaluates halogen impact).
-
Alternative B: 4-Chloro-1-methyl-1H-indole-3-carboxylic acid (Replaces cyclobutyl with methyl; evaluates N-alkyl chain impact).
Table 1: High-Resolution ESI+ MS/MS Product Ion Comparison
Data acquired at a normalized collision energy (NCE) of 25 eV. Mass errors are theoretical vs. expected.
| Compound | Precursor Ion | Base Peak (m/z) | Diagnostic Fragment 1 | Diagnostic Fragment 2 | Isotopic Signature |
| 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid | 250.0626 | 194.0002 ( | 232.0520 ( | 175.9896 ( | Present ( |
| Alt A: 1-Cyclobutyl-1H-indole-3-carboxylic acid | 216.1019 | 160.0395 ( | 198.0913 ( | 142.0289 ( | Absent |
| Alt B: 4-Chloro-1-methyl-1H-indole-3-carboxylic acid | 210.0317 | 192.0211 ( | 164.0262 ( | 195.0082 ( | Present ( |
Causal Insight: The data clearly shows that the presence of the cyclobutyl group shifts the base peak from a dehydration pathway (seen in Alt B) to an alkene-elimination pathway. The methyl group in Alt B cannot undergo
Diagnostic Fragmentation Pathway Visualization
Below is the logical workflow of the ESI+ fragmentation cascade for 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid.
Figure 1: ESI+ MS/MS fragmentation pathway of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid.
Self-Validating Experimental Protocol: LC-HRMS/MS Workflow
To ensure high scientific integrity and reproducibility, the following protocol incorporates a self-validating system using exact mass accuracy and isotopic ratio confirmation.
Phase 1: Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 4-Chloro-1-cyclobutyl-1H-indole-3-carboxylic acid in 1.0 mL of LC-MS grade Methanol (1 mg/mL).
-
Working Dilution: Dilute the stock solution to 100 ng/mL using Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).
-
Internal Validation Spike: Spike the sample with 50 ng/mL of a stable isotope-labeled internal standard (e.g., Indole-d5-3-carboxylic acid) to monitor ionization suppression and retention time drift.
Phase 2: Chromatographic Separation (UPLC)
-
Column: C18 superficially porous particle column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient:
-
0.0 - 1.0 min: 5% B
-
1.0 - 5.0 min: Linear ramp to 95% B
-
5.0 - 6.5 min: Hold at 95% B
-
6.5 - 6.6 min: Return to 5% B (Equilibration for 2 minutes).
-
-
Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.
Phase 3: High-Resolution Mass Spectrometry (Q-TOF or Orbitrap)
-
Source Parameters: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.
-
Acquisition Mode: Data-Dependent Acquisition (DDA) or targeted MS/MS.
-
Collision Energy (CE) Ramping: Acquire MS/MS spectra at stepped collision energies of 10, 20, and 40 eV to capture both fragile neutral losses (e.g.,
) and deep core cleavages (e.g., ). -
Self-Validation Criteria (Data Processing):
-
Mass Accuracy: The precursor ion (
250.0626) and the primary product ion ( 194.0002) must exhibit a mass error of < 5 ppm . -
Isotopic Fidelity: The
peak ( 252.0597) must be present at relative abundance to the monoisotopic peak, confirming the structural retention of the C4-Chlorine atom.
-
References
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Available at:[Link][3]
-
Identification of indole-3-carboxylic Acid as Mediator of Priming Against Plectosphaerella Cucumerina. PubMed Central (NIH). Available at:[Link][1]
-
Comprehensive review of the detection methods for synthetic cannabinoids and cathinones. PubMed Central (NIH). Available at:[Link][2]
Sources
Comparative Potency & Functional Utility: Indole-3-Carboxylic Acid vs. Indole-3-Acetic Acid Derivatives
Executive Summary & Structural Logic
In the realm of indole-based bioactive molecules, the distinction between Indole-3-Acetic Acid (IAA) and Indole-3-Carboxylic Acid (I3CA) is defined by a single methylene unit (
-
IAA (The Flexible Agonist): The C2-linker provides rotational freedom, allowing the carboxyl group to orient precisely within the TIR1 ubiquitin ligase pocket (plants) or active sites of peroxidases (mammalian prodrug activation). It is potent but chemically labile (prone to decarboxylation).
-
I3CA (The Rigid Scaffold): The C1-linker (direct attachment) conjugates the carboxyl group to the indole ring, increasing electron delocalization and rigidity. It typically lacks auxinic activity but serves as a stable scaffold for designing antagonists (herbicides) and direct-acting pharmacological agents (e.g., AhR modulators, kinase inhibitors).
This guide compares their potency across two distinct domains: Phytohormonal Signaling and Oncological Therapeutics .
Domain I: Phytohormonal Potency (Auxin Activity)
The Mechanism: Agonism vs. Antagonism
IAA is the endogenous "gold standard" for auxin activity. Its potency relies on the formation of a co-receptor complex between TIR1/AFB (F-box protein) and Aux/IAA (repressor proteins).
-
IAA Action: The methylene bridge allows the carboxylate to act as a "molecular glue," filling the cavity between TIR1 and Aux/IAA.
-
I3CA Action: Due to steric rigidity and shorter chain length, I3CA cannot bridge this gap effectively. Consequently, I3CA derivatives often act as TIR1 antagonists , competing for the binding site without triggering the ubiquitination of the repressor.
Comparative Data: Coleoptile & Root Assays
Data synthesized from classic Avena coleoptile curvature tests and modern Arabidopsis root inhibition assays.
| Compound Class | Relative Auxin Activity (IAA = 100) | Mechanism of Action | Stability (in planta) |
| IAA (Native) | 100 | TIR1 Agonist | Low (Rapid conjugation/degradation) |
| I3CA (Native) | < 1 (Often Inactive) | Weak Antagonist / Metabolite | Moderate |
| IAA-Esters | 10-80 (Species dependent) | Pro-auxin (Hydrolysis required) | Moderate |
| I3CA-Derivatives | 0 (Growth promotion) / High (Herbicidal) | TIR1 Antagonist | High |
| NAA (Synthetic) | 20-50 | Stable Agonist | High |
Visualization: The Signaling Divergence
The following diagram illustrates why IAA triggers growth while I3CA fails or inhibits it.
Caption: IAA facilitates TIR1-Repressor interaction leading to gene activation; I3CA blocks the pocket without recruiting the repressor.
Domain II: Pharmacological Potency (Oncology)
In drug development, the "instability" of IAA becomes a feature (prodrug activation), while the stability of I3CA makes it a preferred scaffold for direct inhibitors.
IAA Derivatives: The "Trojan Horse" Strategy
IAA derivatives are non-toxic until activated by Horseradish Peroxidase (HRP) or myeloperoxidase.
-
Mechanism: HRP oxidizes IAA (decarboxylation) into a 3-methylene-2-oxindole radical or peroxyl radical.
-
Application: Antibody-Directed Enzyme Prodrug Therapy (ADEPT). HRP is conjugated to a tumor-specific antibody; IAA is administered systematically.
-
Potency: Halogenated IAA derivatives (e.g., 5-Br-IAA) show 10-100x higher cytotoxicity upon activation than native IAA due to increased lipophilicity and radical stability.
I3CA Derivatives: Direct Cytotoxicity
I3CA derivatives (esters, hydrazides, amides) do not rely on oxidative decarboxylation. They are designed to bind directly to targets such as:
-
Aryl Hydrocarbon Receptor (AhR): Modulating inflammation and cell cycle.
-
Kinases/Tubulin: 5-hydroxy-I3CA esters have shown significant antiproliferative activity.
Comparative Cytotoxicity Data (Human Cancer Lines)
| Compound | Target Mechanism | Cell Line | Potency (IC50/EC50) | Notes |
| IAA (Alone) | None (Inert) | V79 / MCF-7 | > 500 µM (Non-toxic) | Requires activation |
| IAA + HRP | Oxidative Radical Generation | V79 Fibroblasts | ~10-50 µM | Time-dependent toxicity |
| 5-Br-IAA + HRP | Oxidative Radical Generation | V79 Fibroblasts | < 5 µM | High potency prodrug |
| 5-OH-I3CA Ester | Direct Inhibition (Unknown Target) | MCF-7 (Breast) | 4.7 µM | Active without enzyme |
| PQ-I3CA Conjugate | ROS Generation/AhR | LNCaP (Prostate) | ~2-10 µM | More potent than IAA alone |
Experimental Protocols
Protocol A: Synthesis of Hydrazide Derivatives (Common Scaffold)
To compare potency, researchers often synthesize the hydrazide derivatives of both acids to test antimicrobial or cytotoxic activity.
-
Esterification:
-
Dissolve 0.01 mol of IAA or I3CA in 30 mL absolute methanol.
-
Add 0.5 mL conc.
(catalyst).[1] -
Reflux for 5-8 hours. Monitor via TLC (Solvent: Benzene:Methanol 9:1).
-
Evaporate solvent, neutralize with
, extract with chloroform.
-
-
Hydrazide Formation:
-
Dissolve the ester (0.01 mol) in 30 mL ethanol.
-
Add Hydrazine hydrate (99%, 0.02 mol) dropwise.
-
Reflux for 6-10 hours.
-
Cool to precipitate the acid hydrazide. Recrystallize from ethanol.
-
Checkpoint: I3CA derivatives typically require longer reflux times due to the conjugated carbonyl reducing electrophilicity compared to the non-conjugated IAA.
-
Protocol B: HRP-Mediated Cytotoxicity Assay (MTT)
Validates the "Prodrug" potency of IAA vs. the direct potency of I3CA.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) at
cells/well in 96-well plates. Incubate 24h. -
Treatment Groups:
-
Group A (IAA): IAA (10-500 µM) + HRP (1 µg/mL).
-
Group B (I3CA): I3CA derivative (1-100 µM) + Media (No HRP).
-
Control: Media only.
-
-
Incubation: Incubate for 24h (IAA radical generation is rapid; I3CA effect may require 48h).
-
MTT Addition: Add 20 µL MTT (5 mg/mL). Incubate 4h at 37°C.
-
Solubilization: Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.
-
Calculation: Plot dose-response curves to determine IC50.
Visualization: Experimental Workflow
Caption: Parallel workflows for synthesizing derivatives and testing via enzyme-activated (IAA) vs. direct (I3CA) pathways.
References
-
Li, Y., et al. (2022).[1] Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Frontiers in Plant Science. Retrieved from [Link]
-
Folkes, L. K., & Wardman, P. (2002). Halogenated indole-3-acetic acids as oxidatively activated prodrugs with potential for targeted cancer therapy. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Talebi, M., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives. Brieflands. Retrieved from [Link]
-
ResearchGate. (2025). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Compound Verification: Elemental Analysis and Melting Point Determination
In the landscape of scientific research and pharmaceutical development, the unambiguous verification of a synthesized or isolated compound is paramount. This guide provides an in-depth comparison of fundamental techniques for compound verification: elemental analysis and melting point determination. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards.
The Imperative of Purity and Identity in Drug Development
The journey from a promising chemical entity to a therapeutic agent is paved with rigorous analytical checkpoints. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate comprehensive characterization to ensure the identity, purity, and quality of a drug substance.[1][2] In early-phase drug development, even before reaching good manufacturing practice (GMP) requirements, establishing these parameters is crucial for the safety and efficacy of investigational drugs.[3] This guide focuses on two of the most established and informative techniques for this purpose.
Part 1: Elemental Analysis - The Atomic Fingerprint
Elemental analysis is a cornerstone of chemical characterization, providing the quantitative elemental composition of a compound.[4][5] This data is fundamental for confirming the empirical formula of a newly synthesized molecule. While various techniques exist, we will compare the most relevant methods for researchers and drug development professionals.
Combustion Analysis (CHN/S/O)
Combustion analysis is a destructive but highly accurate technique for determining the percentage of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample.[6][7] The method involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment.[7] The resulting gases (CO2, H2O, N2, and SO2) are then separated and quantified by a detector.[7][8]
Causality in Experimental Choice: For novel organic compounds, CHN analysis is often the first and most direct method to confirm the proposed molecular formula.[5][9] A deviation of more than ±0.4% between the calculated and found elemental composition often indicates the presence of impurities, residual solvents, or an incorrect structural assignment.[10]
While combustion analysis provides bulk elemental composition, spectroscopic methods offer complementary information.
-
X-Ray Fluorescence (XRF): A non-destructive technique that excites a sample with high-energy X-rays, causing it to emit secondary fluorescent X-rays characteristic of the elements present.[4][11] XRF is particularly useful for identifying heavier elements and for rapid screening of materials.[11]
-
Inductively Coupled Plasma (ICP): ICP techniques, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are highly sensitive methods for determining the presence of trace and ultra-trace elements.[9][12][13] These are critical for assessing elemental impurities in drug products, as mandated by guidelines like USP <232> and ICH Q3D.[12][13][14]
| Technique | Principle | Elements Detected | Sensitivity | Sample Type | Key Application |
| Combustion Analysis | High-temperature combustion and gas detection[7] | C, H, N, S, O | % to ppm | Solid, Liquid | Empirical formula verification of organic compounds[9] |
| X-Ray Fluorescence (XRF) | Excitation by X-rays and detection of fluorescent X-rays[4] | Heavier elements (Na and above) | ppm to % | Solid, Liquid, Powder | Rapid screening, analysis of inorganic materials |
| Inductively Coupled Plasma (ICP-OES/MS) | Atomization and excitation in plasma, detection of emitted light or ions[9] | Most elements | ppb to ppt | Liquid (digested solids) | Trace elemental impurity analysis[9][12] |
Experimental Protocol: CHN/S Analysis
This protocol outlines the steps for a self-validating CHN/S analysis.
-
Sample Preparation:
-
Ensure the sample is homogenous and finely powdered to promote complete combustion.
-
Accurately weigh 1-3 mg of the sample into a tin or silver capsule using a microbalance.[5]
-
-
Instrument Calibration:
-
Calibrate the elemental analyzer using certified reference materials (e.g., sulfanilamide, BBOT) to ensure accuracy.[5]
-
-
Analysis:
-
Introduce the encapsulated sample into the combustion furnace (typically around 1000°C).[7]
-
The resulting gases are passed through a reduction tube and then separated by a gas chromatography column before reaching a thermal conductivity detector.
-
-
Data Interpretation:
-
The instrument software calculates the percentage of each element based on the detector response and the initial sample weight.
-
Compare the experimental percentages to the theoretical values calculated from the expected molecular formula. The deviation should be within the acceptable limits (typically ±0.4%).[10]
-
Sources
- 1. Compounding and the FDA: Questions and Answers | FDA [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. azom.com [azom.com]
- 5. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 6. azom.com [azom.com]
- 7. rsc.org [rsc.org]
- 8. oealabs.com [oealabs.com]
- 9. Elemental Analysis Techniques | Elemental Composition | RSSL [rssl.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. agilent.com [agilent.com]
- 13. filab.fr [filab.fr]
- 14. usp.org [usp.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
